molecular formula C7H9NO2 B046203 3-Methoxy-2-methyl-1H-pyridin-4-one CAS No. 76015-11-7

3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No.: B046203
CAS No.: 76015-11-7
M. Wt: 139.15 g/mol
InChI Key: GNWSQENQZGWCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-1H-pyridin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWSQENQZGWCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968378
Record name 3-Methoxy-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76015-11-7, 53603-11-5
Record name 3-Methoxy-2-methyl-4(1H)-pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76015-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 76015-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-Methoxy-2-methyl-1H-pyridin-4-one, a valuable intermediate in pharmaceutical research. The synthesis commences from the readily available starting material, maltol (3-hydroxy-2-methyl-4H-pyran-4-one), and proceeds through a two-step sequence involving methylation and subsequent ring transformation with ammonia. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and reaction mechanism.

Core Synthesis Pathway

The predominant and well-established route for the synthesis of this compound is a two-step process. The first step involves the methylation of the hydroxyl group of maltol to yield the intermediate, 2-methyl-3-methoxypyranone. In the second step, this intermediate undergoes a ring transformation reaction with ammonia to afford the final product.[1]

Synthesis_Pathway Maltol Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) Intermediate 2-methyl-3-methoxypyranone Maltol->Intermediate Methyl Iodide, Acetone, Reflux FinalProduct This compound Intermediate->FinalProduct Aqueous Ammonia, Ethanol, Reflux

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1. MethylationMaltolMethyl IodideAcetoneReflux698
2. Ring Transformation2-methyl-3-methoxypyranone25% Aqueous AmmoniaEthanol751275

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-methoxypyranone

Methodology:

  • To a 250 mL single-neck round-bottom flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).[1]

  • Heat the mixture to reflux and maintain for 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Remove the solvent by rotary evaporation.[1]

  • Dissolve the residue in 100 mL of water.[1]

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure to obtain 2-methyl-3-methoxypyranone as the product.[1]

Experimental_Workflow_Step1 Start Combine Maltol, Acetone, and Methyl Iodide Reflux Reflux for 6 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Rotary Evaporation of Solvent Cool->Evaporate Dissolve Dissolve in Water Evaporate->Dissolve Extract DCM Extraction (4x) Dissolve->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate Organic Layer Dry->Concentrate Product1 2-methyl-3-methoxypyranone Concentrate->Product1

Caption: Experimental workflow for the synthesis of 2-methyl-3-methoxypyranone.

Step 2: Synthesis of this compound

Methodology:

  • In a 250 mL single-neck round-bottom flask, add the 2-methyl-3-methoxypyranone (8.65 g, 40 mmol) obtained from the previous step.[1]

  • Add 60 mL of 25% aqueous ammonia and 50 mL of ethanol to the flask.[1]

  • Heat the mixture to 75 °C and maintain at reflux for 12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Remove the solvent by rotary evaporation to obtain a brown oily liquid.[1]

  • Recrystallize the crude product from an acetone/ethyl acetate mixture to yield this compound as a light yellow solid.[1]

Experimental_Workflow_Step2 Start Combine Intermediate, Aqueous Ammonia, and Ethanol Reflux Reflux at 75°C for 12 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Rotary Evaporation of Solvent Cool->Evaporate Recrystallize Recrystallize from Acetone/Ethyl Acetate Evaporate->Recrystallize Product2 3-Methoxy-2-methyl- 1H-pyridin-4-one Recrystallize->Product2

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The conversion of the 4H-pyran-4-one ring to a 1H-pyridin-4-one ring is a key transformation in this synthesis. The generally accepted mechanism involves a nucleophilic attack by ammonia on the pyranone ring, leading to ring opening, followed by an intramolecular cyclization to form the more stable pyridinone ring.[2]

Reaction_Mechanism cluster_0 Pyranone Ring cluster_1 Ring Opening cluster_2 Pyridinone Ring Pyranone 2-methyl-3-methoxypyranone OpenChain Open-chain Intermediate Pyranone->OpenChain Nucleophilic attack by NH3 at C-6 Pyridinone 3-Methoxy-2-methyl- 1H-pyridin-4-one OpenChain->Pyridinone Intramolecular cyclization and dehydration

Caption: Conceptual mechanism for the conversion of pyranone to pyridinone.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one, a heterocyclic compound of interest in pharmaceutical research. The information is presented to support research and development activities, offering readily accessible data for computational modeling, synthesis planning, and formulation development.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data has been compiled from various chemical databases and suppliers. It is important to note that while these values are provided, detailed experimental protocols for their determination are not extensively available in the public domain. The presented data, particularly predicted values, should be considered in this context.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 76015-11-7[1][2][3][4]
Molecular Formula C₇H₉NO₂[2][3][4]
Molecular Weight 139.15 g/mol [1][3]
Melting Point 153-160 °C[2][3][4]
Boiling Point 252.7 ± 40.0 °C (Predicted)[2]
Density 1.12 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 106.6 °C[2][4]
Vapor Pressure 0.0191 mmHg at 25°C[2]
pKa 11.07 ± 0.69 (Predicted)[2]
XLogP3 0.7[1]
Appearance Powder or liquid[4]
InChI InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9)[1]
SMILES CC1=C(C(=O)C=CN1)OC[1]

Synthesis and Potential Applications

This compound serves as a versatile intermediate in pharmaceutical synthesis.[5] It has been utilized as a reactant in the preparation of 4-pyridone nucleoside derivatives, which are being investigated as potential antitumor agents.[6][7]

One documented synthetic application involves a two-step process starting from maltol. This process is outlined in the workflow diagram below. The resulting compound is a precursor for molecules with iron-chelating and monoamine oxidase B (MAO-B) inhibitory activities.[5]

G Synthesis Workflow maltol Maltol intermediate 2-Methyl-3-methoxypyranone maltol->intermediate Reaction iodomethane Iodomethane iodomethane->intermediate product This compound intermediate->product Reaction ammonia Ammonia Water ammonia->product

A simplified workflow for the synthesis of this compound.

Hazard and Safety Information

For safe handling in a laboratory setting, it is crucial to be aware of the hazard classifications for this compound. According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation

The signal word associated with this compound is "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.

Experimental Protocols

Conclusion

This compound is a chemical entity with established physicochemical properties that make it a valuable building block in medicinal chemistry. Its role as a precursor in the synthesis of compounds with potential therapeutic applications, including antitumor and neuroprotective activities, underscores its importance for further research and drug development. Researchers are encouraged to consider the provided data as a foundational resource, with the recommendation for independent verification of key parameters as required by their specific research context.

References

An In-depth Technical Guide on 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS: 76015-11-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class. While extensive research on the specific biological activities of this core molecule is limited, it serves as a crucial intermediate in the synthesis of various derivatives with significant therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and explores the promising biological activities of its derivatives, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 76015-11-7[5]
Molecular Formula C₇H₉NO₂[5]
Molecular Weight 139.15 g/mol [5]
Melting Point 156-160 °C[5]
Appearance powder, or liquid
SMILES COC1=C(C)NC=CC1=O[5]
InChI 1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9)[5]
InChIKey GNWSQENQZGWCSW-UHFFFAOYSA-N[5]

Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below. The synthesis is a two-step process starting from maltol.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 2-methyl-3-methoxypyranone

  • To a 250 mL single-mouth flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of water.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 2-methyl-3-methoxypyrone. The reported yield is 98%.

Step 2: Synthesis of this compound

  • In a 250 mL single-mouth flask, add the 2-methyl-3-methoxypyranone (8.65 g, 40 mmol) obtained from the previous step.

  • Add 60 mL of 25% aqueous ammonia and 50 mL of ethanol.

  • Heat the mixture to reflux at 75 °C for 12 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a brown oily liquid.

  • Recrystallize the crude product from acetone/ethyl acetate to yield light yellow solid this compound. The reported yield is 75%.

Synthesis Workflow Diagram

G Synthesis of this compound maltol Maltol step1 Step 1: Methylation maltol->step1 methyl_iodide Methyl Iodide methyl_iodide->step1 acetone Acetone acetone->step1 intermediate 2-Methyl-3-methoxypyranone step1->intermediate step2 Step 2: Amination/Cyclization intermediate->step2 ammonia Aqueous Ammonia ammonia->step2 ethanol Ethanol ethanol->step2 final_product This compound step2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a range of promising biological activities.

Antitumor Activity

Derivatives of this compound have been investigated for their potential as antitumor agents. Specifically, 4-pyridone nucleoside derivatives synthesized from this core have shown potential as cytotoxic agents.[2][4] Furthermore, other pyridinone derivatives have demonstrated significant tumor growth inhibition against various human tumor cell lines.[6] One study on a 4-hydroxy-2-pyridone derivative, sambutoxin, revealed its potent anticancer activity through the induction of ROS, DNA damage, and apoptosis via the mitochondrial pathway.[7]

Derivative ClassActivityReference
4-Pyridone NucleosidesPotential Antitumor Agents[2][4]
Bis(pyridyl)methanesTumor Growth Inhibition[6]
Sambutoxin (4-hydroxy-2-pyridone)Anticancer (induces apoptosis)[7]
Iron Chelating Activity

The 3-hydroxy-4-pyridinone scaffold, which can be derived from this compound, is a well-known iron chelator.[8][9][10][11] Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is a clinically approved oral iron chelating drug.[8] Research into other derivatives aims to improve efficacy and reduce the drawbacks of existing therapies. The bidentate nature of the hydroxyl and ketone groups in the ortho position confers a high affinity for trivalent metal cations like Fe³⁺.[8]

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been explored as inhibitors of monoamine oxidase B (MAO-B).[1][3] MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. Studies on pyridazinone derivatives, which share structural similarities, have identified potent and selective MAO-B inhibitors with IC₅₀ values in the sub-micromolar range.[12][13][14][15][16]

Derivative ClassTargetIC₅₀ / KᵢReference
Pyridazinone DerivativesMAO-BIC₅₀ = 0.17 µM (TR16)[12][13]
PyridazinobenzylpiperidinesMAO-BIC₅₀ = 0.203 µM (S5)[14][15][16]

Potential Signaling Pathway Involvement

Based on the observed anticancer activity of pyridinone derivatives like sambutoxin, a potential signaling pathway leading to apoptosis can be proposed. This pathway highlights the induction of reactive oxygen species (ROS) as a key initiating event.

G Hypothetical Apoptosis Pathway for Pyridinone Derivatives pyridinone Pyridinone Derivative ros Increased ROS Production pyridinone->ros dna_damage DNA Damage ros->dna_damage bax_bcl2 Increased Bax/Bcl-2 Ratio ros->bax_bcl2 atm_chk2 ATM/Chk2 Activation dna_damage->atm_chk2 g2m_arrest G2/M Cell Cycle Arrest atm_chk2->g2m_arrest mito_potential Loss of Mitochondrial Membrane Potential bax_bcl2->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Potential apoptosis induction pathway by pyridinone derivatives.

Conclusion

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its derivatives have demonstrated significant potential in the fields of oncology, iron chelation therapy, and neurodegenerative disease treatment. Further research into the synthesis and biological evaluation of novel derivatives based on this core scaffold is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies in this promising area of medicinal chemistry.

References

The Structural Elucidation of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Methoxy-2-methyl-1H-pyridin-4-one, a heterocyclic compound of interest in pharmaceutical research. By integrating data from various spectroscopic techniques, this document outlines the systematic approach to confirming its molecular structure. Detailed experimental protocols and a logical workflow are presented to aid researchers in the characterization of this and similar molecules.

Compound Identity and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 76015-11-7[1][2][3]

  • Molecular Formula: C₇H₉NO₂[1][3]

  • Molecular Weight: 139.15 g/mol [4]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point156-160 °C[1][2][3]
AppearanceSolid[3]

Spectroscopic Data for Structure Confirmation

The structural framework of this compound was determined through the combined application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation pattern, which aids in structural determination.

Table 2: Mass Spectrometry Data for this compound

Ion/Fragmentm/z ValueInterpretationReference
[M]⁺139Molecular Ion[4]
Fragment 1124Loss of a methyl group (-CH₃)[4]
Fragment 296Further fragmentation[4]
[M+H]⁺ (Predicted)140.07060Protonated Molecule[5]
[M+Na]⁺ (Predicted)162.05254Sodium Adduct[5]

The observation of the molecular ion at m/z 139 is consistent with the compound's molecular formula, C₇H₉NO₂. The fragmentation pattern, including the loss of a methyl group (m/z 124), further supports the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The analysis was performed using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadN-H stretching (in solid state)
~3000-2850MediumC-H stretching (aliphatic)
~1640StrongC=O stretching (pyridinone ring)
~1550StrongC=C stretching (pyridinone ring)
~1250StrongC-O-C stretching (methoxy group)

Note: The exact peak positions can vary slightly. The assignments are based on characteristic group frequencies.

The presence of a broad absorption band in the N-H stretching region is indicative of hydrogen bonding in the solid state. The strong carbonyl absorption at approximately 1640 cm⁻¹ is characteristic of a pyridinone ring system. The bands corresponding to C-H and C-O-C stretching further corroborate the presence of the methyl and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available in detail, a predicted spectrum and analysis based on the known structure are presented below.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-6
~6.5d1HH-5
~3.8s3H-OCH₃
~2.2s3H-CH₃
Broad signals1HN-H

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (C-4)
~145C-6
~140C-2
~130C-3
~110C-5
~55-OCH₃
~15-CH₃

The predicted NMR data is consistent with the proposed structure, showing distinct signals for the aromatic protons, the methoxy group, and the methyl group. 2D NMR experiments such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of the atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound.

Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent series 6890 GC system with a 5973 Mass Selective Detector).[6]

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography Method:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7][8]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550.

Infrared Spectroscopy (ATR-IR)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[9]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or 400 MHz).[6]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.[10][11][12][13]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of analytical techniques. This workflow ensures a systematic and comprehensive characterization of the molecule.

structure_elucidation_workflow cluster_start Initial Analysis cluster_confirmation Structure Confirmation Molecular_Formula Elemental Analysis & High-Resolution MS (C₇H₉NO₂) Mass_Spec Mass Spectrometry (GC-MS) - Molecular Weight (139 Da) - Fragmentation Pattern Molecular_Formula->Mass_Spec Provides Molecular Weight IR_Spec Infrared Spectroscopy (ATR-IR) - Functional Group Identification (C=O, N-H, C-O-C) NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon-Hydrogen Framework - Connectivity Final_Structure Confirmed Structure: This compound Mass_Spec->Final_Structure Confirms MW & supports structure IR_Spec->Final_Structure Confirms functional groups NMR_Spec->Final_Structure Defines atom connectivity

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a consistent and unambiguous structural assignment for this compound. This technical guide serves as a detailed reference for the analytical methodologies and data interpretation involved in the characterization of this compound, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

3-Methoxy-2-methyl-1H-pyridin-4-one: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 3-Methoxy-2-methyl-1H-pyridin-4-one. Based on its structural similarity to the well-characterized iron chelator Deferiprone, the primary mechanism of action of this compound is proposed to be iron chelation. This document consolidates available data on related compounds, details relevant experimental protocols for assessing its activity, and presents signaling pathways and experimental workflows to guide further research. Due to a lack of direct studies on this compound, data from its close analog, Deferiprone, is used as a surrogate to infer its potential biological activity. Furthermore, this guide explores a potential secondary mechanism of action, monoamine oxidase B (MAO-B) inhibition, based on preliminary findings related to a derivative.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₉NO₂. It belongs to the hydroxypyridinone class of compounds, which are recognized for their metal-chelating properties. While this compound itself is primarily documented as a chemical intermediate in pharmaceutical synthesis, its structural resemblance to the clinically approved iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) provides a strong basis for its mechanism of action.[1][2]

Iron is essential for numerous physiological processes, but its excess can lead to cellular toxicity through the generation of reactive oxygen species. Iron overload is a pathological condition that can result from genetic disorders or frequent blood transfusions. The primary therapeutic strategy for managing iron overload is chelation therapy.

This guide will delve into the presumed primary mechanism of action of this compound as an iron chelator, drawing parallels with Deferiprone. Additionally, it will touch upon a potential secondary mechanism involving the inhibition of monoamine oxidase B (MAO-B), as suggested by the activity of a synthesized derivative.[3]

Core Mechanism of Action: Iron Chelation

The principal proposed mechanism of action for this compound is the chelation of ferric iron (Fe³⁺). This action is attributed to the 3-hydroxy-4-pyridone scaffold, which acts as a bidentate ligand.

Molecular Interaction with Iron

It is hypothesized that three molecules of this compound coordinate with one atom of ferric iron to form a stable, neutral 3:1 complex.[4][5][6] This complex formation renders the iron water-soluble, facilitating its excretion from the body, primarily through the urine.[5][6] The chelation process reduces the concentration of labile plasma iron, which is a key contributor to oxidative stress and cellular damage.[6]

cluster_chelation Iron Chelation by this compound cluster_outcome Biological Outcome Fe3+ Fe³⁺ Complex Stable 3:1 Complex Fe3+->Complex Forms Compound 3-Methoxy-2-methyl- 1H-pyridin-4-one Compound->Fe3+ x3 Excretion Renal Excretion Complex->Excretion Leads to

Caption: Proposed mechanism of iron chelation.

Quantitative Data (Inferred from Deferiprone)

Due to the absence of specific quantitative data for this compound, the following tables summarize key pharmacokinetic and efficacy parameters for its structural analog, Deferiprone, to provide a reference for its potential activity.

Table 1: Pharmacokinetic Properties of Deferiprone

Parameter Value Reference
Bioavailability ~85% [7]
Time to Peak Plasma Concentration (Tmax) 45-60 minutes [7]
Elimination Half-life 1-2.5 hours [7]
Metabolism Primarily glucuronidation [7]

| Excretion | >90% renal |[7] |

Table 2: Efficacy of Deferiprone in Reducing Iron Overload

Study Population Dosage Outcome Reference
Thalassemia Major Patients 75 mg/kg/day Significant decrease in hepatic iron concentration [8]

| Thalassemia Major Patients | 25 and 75 mg/kg | Mean Cmax of 17.6 and 26.5 mg/L respectively |[7] |

Potential Secondary Mechanism: Monoamine Oxidase B (MAO-B) Inhibition

A derivative of this compound, specifically 2-methyl-3-hydroxy-1-((coumarin-3-yl) methyl) pyridin-4 (1H)-one, has been reported to exhibit monoamine oxidase B (MAO-B) inhibitory activity.[3] MAO-B is an enzyme responsible for the degradation of several key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. This suggests that this compound and its derivatives warrant investigation for their potential neurological effects.

cluster_MAO Monoamine Oxidase B (MAO-B) Inhibition MAOB MAO-B Degradation Degradation MAOB->Degradation Compound 3-Methoxy-2-methyl-1H- pyridin-4-one Derivative Inhibition Inhibition Compound->Inhibition Inhibition->MAOB Neurotransmitters Dopamine, etc. Neurotransmitters->Degradation

Caption: Potential MAO-B inhibition pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the proposed mechanisms of action of this compound.

Iron Chelation Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for other 3-hydroxypyridin-4-one derivatives.

Objective: To determine the iron (III) binding stoichiometry and affinity of this compound.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) solution (standardized)

  • HEPES buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute in HEPES buffer.

  • Prepare a series of solutions with a fixed concentration of the compound and varying concentrations of FeCl₃.

  • Also, prepare a series of solutions with a fixed concentration of FeCl₃ and varying concentrations of the compound (Job's plot method for stoichiometry).

  • Incubate the solutions at a controlled temperature (e.g., 25°C) for a set time to allow complex formation to reach equilibrium.

  • Measure the absorbance spectra of each solution in the UV-Vis range (typically 200-800 nm).

  • For stoichiometry, plot the change in absorbance at the wavelength of maximum absorbance of the complex against the mole fraction of the ligand.

  • For affinity (pFe³⁺ value), analyze the spectral data using appropriate software to calculate the binding constant.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This is a general protocol for assessing MAO-B inhibition.[9][10][11]

Objective: To determine the in vitro inhibitory activity of this compound against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Benzylamine)[9]

  • Fluorogenic probe (e.g., Amplex® Red)[9]

  • Horseradish peroxidase (HRP)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing MAO Assay Buffer, HRP, and Amplex® Red.

  • Add varying concentrations of this compound (or its derivatives) to the wells of the microplate. Include wells for a positive control and a no-inhibitor control.

  • Add the MAO-B enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the MAO-B substrate to all wells.

  • Measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) with excitation and emission wavelengths appropriate for the fluorogenic probe (e.g., Ex/Em = 535/587 nm for resorufin).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Experimental Workflow for MAO-B Inhibition Assay A Prepare Reagents: - MAO-B Enzyme - Substrate - Fluorogenic Probe - HRP - Test Compound B Dispense Test Compound & Controls into 96-well plate A->B C Add Reaction Mixture (Buffer, HRP, Probe) B->C D Add MAO-B Enzyme C->D E Pre-incubate at 37°C D->E F Initiate Reaction with Substrate E->F G Kinetic Fluorescence Reading F->G H Data Analysis: Calculate IC₅₀ G->H

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its structural analogy to Deferiprone strongly supports its role as an iron chelator. The core mechanism is likely the formation of a stable 3:1 complex with ferric iron, leading to its systemic clearance. Further investigations are warranted to confirm this activity and to quantify its efficacy. Moreover, the potential for this compound and its derivatives to act as MAO-B inhibitors opens up an exciting avenue for research into its neuropharmacological properties. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these proposed mechanisms of action.

References

In-Depth Technical Guide: Biological Activity of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-Methoxy-2-methyl-1H-pyridin-4-one. It is important to note that publicly available scientific literature does not contain direct studies on the biological evaluation of this specific compound. The information presented herein is therefore inferred from the well-documented activities of structurally related pyridin-4-one derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₇H₉NO₂. While primarily documented as a synthetic intermediate in the preparation of more complex molecules, its core pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide explores the potential biological activities of this compound based on the activities of its structural analogs.

Potential Biological Activities

The pyridin-4-one nucleus is associated with a wide range of pharmacological effects. Based on the activities of related compounds, the potential biological activities of this compound include:

  • Anticancer Activity

  • Iron Chelating Activity

  • Monoamine Oxidase B (MAO-B) Inhibition

  • Antimalarial Activity

  • Anti-inflammatory Activity

Each of these potential activities will be discussed in detail in the following sections, including quantitative data from representative analogs, detailed experimental protocols, and relevant signaling pathways.

Anticancer Activity

The pyridin-4-one scaffold is a key component in several compounds investigated for their anticancer properties. These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity of Pyridin-4-one Derivatives

The following table summarizes the in vitro anticancer activity of representative pyridin-4-one and related pyridine derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
Pyridine-Urea Derivative 8e MCF-7 (Breast)MTT0.22[1]
Pyridine-Urea Derivative 8n MCF-7 (Breast)MTT1.88[1]
Pyridin-2-one Derivative 3r A549 (Lung)MTT< 12.3[2]
Pyridin-2-one Derivative 3r HCT-116 (Colon)MTT< 12.3[2]
Pyridin-2-one Derivative 3r MCF-7 (Breast)MTT< 12.3[2]
Pyridin-2-one Derivative 3r HepG2 (Liver)MTT< 12.3[2]
Bis(pyridyl)methane 4g Various (60 cell lines)SRB1 - 10[3]
Pyridopyrazolo-triazine 5a MCF-7 (Breast)MTT3.89[4]
Pyridopyrazolo-triazine 6a HCT-116 (Colon)MTT12.58[4]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualization of Experimental Workflow and Signaling Pathway

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade stimulus Pyridin-4-one Derivative bax Bax/Bak Activation stimulus->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms Apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway potentially induced by pyridin-4-one derivatives.

Iron Chelating Activity

Many 3-hydroxy-4-pyridinone derivatives are potent and selective iron(III) chelators. This property is the basis for their use in the treatment of iron overload diseases.

Quantitative Data for Iron Chelating Activity

The iron chelating efficiency is often expressed as the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 100 µM ligand concentration.

Compound/DerivativepFe³⁺Reference
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)19.4[5]
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.4[5]
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.5[5]
CP502 (amido-3-hydroxypyridin-4-one)21.7[6]
Hexadentate 3-hydroxypyridin-4-one monomer30.37[7]
Experimental Protocol: Spectrophotometric Determination of Iron Chelation

This method relies on the formation of a colored complex between the pyridinone ligand and iron(III), which can be quantified using a UV-Vis spectrophotometer.

Materials:

  • 3-hydroxy-4-pyridinone derivative

  • FeCl₃ solution of known concentration

  • Buffer solution (e.g., HEPES or MOPS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of the ligand and FeCl₃ in the buffer.

  • Complex Formation: Mix the ligand and FeCl₃ solutions in a cuvette to achieve the desired final concentrations.

  • Equilibration: Allow the mixture to equilibrate for a specified time (e.g., 30 minutes).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the absorbance maximum of the iron-ligand complex and use the Beer-Lambert law to calculate the concentration of the complex. This information can be used to determine the stability constant of the complex and subsequently the pFe³⁺ value.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of pyridazinone, a related heterocyclic system, have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. This suggests that pyridin-4-ones could also be explored for this activity.

Quantitative Data for MAO-B Inhibition of Pyridazinone Derivatives
Compound/DerivativeMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
TR160.17> 40> 235.29[8][9]
TR20.2722.9484.96[8][9]
S50.2033.85719.04[10]
S160.979> 20> 20.43[10]
Experimental Protocol: MAO-B Inhibition Assay

This assay measures the activity of MAO-B by monitoring the production of a fluorescent product from a substrate.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., kynuramine)

  • Test compound

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate MAO-B with various concentrations of the test compound in the buffer for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimalarial Activity

Diaryl ether substituted 4-pyridones have emerged as a promising class of antimalarial agents.

Quantitative Data for Antimalarial Activity of 4-Pyridone Derivatives
Compound/DerivativeP. falciparum StrainIn Vitro IC₅₀ (nM)In Vivo ED₅₀ (mg/kg) (P. yoelii)Reference
Diaryl ether 4-pyridoneK1 (multidrug-resistant)1.30.2[11]
Diaryl ether 4-pyridoneTM90-C2B (chloroquine-resistant)31-[11]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

Materials:

  • P. falciparum culture

  • Human red blood cells

  • RPMI 1640 medium supplemented with AlbuMAX II

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • 96-well plates

  • Test compound

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

  • Assay Setup: Add parasitized red blood cells to a 96-well plate with serial dilutions of the test compound.

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the compound concentration.

Anti-inflammatory Activity

3-hydroxy-pyridin-4-one derivatives have been reported to possess anti-inflammatory effects, which may be linked to their iron-chelating and antioxidant properties.

Quantitative Data for Anti-inflammatory Activity

A study on new 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[12]

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference
Compound A2067[12]
Compound B400Significant inhibition[12]
Compound C200Significant inhibition[12]
Indomethacin (Standard)1060[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound

  • Plethysmometer

  • Vehicle (e.g., saline or DMSO)

Procedure:

  • Animal Grouping: Divide the rats into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compound or vehicle intraperitoneally or orally. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

  • Induction of Edema: After a specific time (e.g., 30 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on the pyridin-4-one scaffold strongly suggests its potential for a range of biological activities, including anticancer, iron chelation, MAO-B inhibition, antimalarial, and anti-inflammatory effects. This technical guide provides a foundation for future research into the pharmacological profile of this compound and its derivatives. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one: Synthesis, Properties, and Therapeutic Potential as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While exhibiting limited intrinsic biological activity, it serves as a crucial and versatile intermediate in the synthesis of a variety of derivatives with promising therapeutic applications. This technical guide provides a comprehensive review of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its utility in developing compounds with potential antitumor, iron-chelating, and monoamine oxidase B (MAO-B) inhibitory activities. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridin-4-one scaffold.

Chemical and Physical Properties

This compound, also known as 3-methoxy-2-methyl-4(1H)-pyridone, is a beige solid with the molecular formula C₇H₉NO₂.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 139.15 g/mol [1][3][4]
CAS Number 76015-11-7[1][3][4]
Melting Point 156-160 °C[3]
Appearance Beige Solid[2]
Molecular Formula C₇H₉NO₂[1][3][4]
InChIKey GNWSQENQZGWCSW-UHFFFAOYSA-N[1]
SMILES COC1=C(C)NC=CC1=O[3]
Storage 2-8°C, under inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from maltol. The detailed experimental protocol is as follows:

Experimental Protocol:

Step 1: Synthesis of 2-methyl-3-methoxypyranone

  • To a 250 mL single-mouth flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of water.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 2-methyl-3-methoxypyrone. The reported yield is 98%.[5]

Step 2: Synthesis of this compound

  • In a 250 mL single-mouth flask, combine the 2-methyl-3-methoxypyrone (8.65 g, 40 mmol) obtained from the previous step, 60 mL of 25% aqueous ammonia, and 50 mL of ethanol.

  • Heat the mixture to reflux at 75 °C for 12 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a brown oily liquid.

  • Recrystallize the crude product from an acetone/ethyl acetate mixture to yield a light yellow solid of this compound. The reported yield is 75%.[5]

G maltol Maltol step1_reagents Acetone, Reflux maltol->step1_reagents methyl_iodide Methyl Iodide (CH3I) methyl_iodide->step1_reagents intermediate 2-Methyl-3-methoxypyranone step1_reagents->intermediate Step 1 step2_reagents Ethanol, Reflux intermediate->step2_reagents ammonia Aqueous Ammonia (NH3·H2O) ammonia->step2_reagents final_product This compound step2_reagents->final_product Step 2

Synthesis of this compound.

Applications as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of various derivatives with potential therapeutic activities. Its core structure allows for modifications that can lead to compounds targeting different biological pathways.

G cluster_applications Therapeutic Applications of Derivatives cluster_pathways Target Biological Pathways start This compound antitumor Antitumor Agents (4-Pyridone Nucleosides) start->antitumor Glycosylation iron_chelators Iron Chelators start->iron_chelators Derivatization at N1 maob_inhibitors MAO-B Inhibitors start->maob_inhibitors Derivatization dna_synthesis DNA Synthesis Inhibition antitumor->dna_synthesis iron_metabolism Iron Metabolism Regulation iron_chelators->iron_metabolism neurotransmitter_metabolism Neurotransmitter Metabolism maob_inhibitors->neurotransmitter_metabolism

Synthetic utility and targeted pathways.
Antitumor Agents: 4-Pyridone Nucleoside Derivatives

3-Methoxy-2-methylpyridin-4(1H)-one has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives, which have shown potential as antitumor agents.[2] A study on the synthesis of 3-hydroxy-2- and -4-pyridone nucleosides revealed that a 4-pyridone riboside derivative exhibited a twofold lower ID50 against P-388 cells in culture compared to its parent pyridone.[2]

Quantitative Data for a 4-Pyridone Riboside Derivative:

CompoundCell LineActivityReference
4-Pyridone Riboside of 3-hydroxy-2-methyl-1H-pyridin-4-one analogP-388Twofold lower ID50 than parent pyridone[2]
Iron Chelating and MAO-B Inhibitory Agents

This pyridinone derivative is also a precursor for compounds with dual therapeutic potential. For instance, it can be used to prepare 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one, a compound reported to possess both iron-chelating and monoamine oxidase B (MAO-B) inhibitory activities.[5]

Experimental Protocol: Synthesis of a Derivative

  • Combine 3-bromomethyl coumarin (717.2 mg, 3 mmol), this compound (430.5 mg, 2 mmol), potassium carbonate (414.6 mg, 3 mmol), acetonitrile (12 mL), and water (1.5 mL) in a 25 mL single-mouth flask.

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC.

  • Remove the solvent by vacuum distillation.

  • Purify the residue by column chromatography to obtain the intermediate. The reported yield is 59%.[5]

  • Further de-methylation using a suitable method (e.g., with a strong acid or other demethylating agent) would be required to yield the final 3-hydroxy derivative with iron chelating properties.

Experimental Protocols for Biological Evaluation of Derivatives

The following are generalized protocols for assessing the biological activities of derivatives synthesized from this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of potential antitumor derivatives.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Iron Chelation Assay (Ferrozine-based)

This colorimetric assay can be used to determine the iron-chelating capacity of the synthesized derivatives.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to a solution of ferrous sulfate (FeSO₄).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow for chelation.

  • Ferrozine Addition: Add a solution of ferrozine to the wells. Ferrozine forms a colored complex with free ferrous ions.

  • Absorbance Measurement: Measure the absorbance of the ferrozine-Fe(II) complex at 562 nm.

  • Data Analysis: A decrease in absorbance compared to a control without the chelator indicates iron-chelating activity. The percentage of iron chelation can be calculated.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of the derivatives on MAO-B activity.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the MAO-B enzyme solution to wells containing various concentrations of the test inhibitor and a known MAO-B inhibitor as a positive control (e.g., selegiline). Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Add a solution containing the MAO-B substrate (e.g., tyramine) and a probe that detects hydrogen peroxide (a byproduct of the MAO reaction).

  • Fluorescence Measurement: Measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., Ex/Em = 535/587 nm) at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to MAO-B activity. A decrease in the rate in the presence of the test compound indicates inhibition. IC50 values can be determined from a dose-response curve.

G cluster_assays Biological Activity Screening cluster_outcomes Potential Therapeutic Leads start Synthesized Derivative of This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity iron_chelation Iron Chelation Assay (e.g., Ferrozine) start->iron_chelation maob_inhibition MAO-B Inhibition Assay (Fluorometric) start->maob_inhibition antitumor_lead Antitumor Lead Compound cytotoxicity->antitumor_lead iron_chelator_lead Iron Chelator Lead iron_chelation->iron_chelator_lead maob_inhibitor_lead MAO-B Inhibitor Lead maob_inhibition->maob_inhibitor_lead

Workflow for biological evaluation.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the versatility of the pyridin-4-one core allow for the development of a diverse range of derivatives. While the parent compound itself has not been reported to have significant biological activity, its derivatives have shown promise as antitumor agents, iron chelators, and MAO-B inhibitors. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel compounds based on this valuable scaffold. Further research into the structure-activity relationships of these derivatives will be instrumental in advancing new therapeutic agents into preclinical and clinical development.

References

Commercial Suppliers of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Methoxy-2-methyl-1H-pyridin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents. This document details available product specifications from various suppliers, outlines a key synthetic protocol for its use in nucleoside synthesis, and illustrates a potential signaling pathway for its derivatives in cancer therapy.

Commercial Availability and Product Specifications

This compound (CAS No. 76015-11-7) is available from a range of chemical suppliers catering to the research and development market. The purity and specifications of the compound may vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberPurityMolecular WeightMelting Point (°C)AppearanceNotes
Sigma-Aldrich 54216497%139.15156-160--
Manchester Organics N41528Inquire139.152---
Toronto Research Chemicals M290875-139.15-Beige Solid-
HANGZHOU LEAP CHEM CO., LTD. (via Echemi) -Inquire139.15153-154Powder or liquidAlso provides Density (1.12g/cm3), Boiling Point (252.7ºC at 760 mmHg), and Flash Point (106.6ºC).[1]
CP Lab Chemicals -min 97%139.15--For professional manufacturing, research laboratories and industrial or commercial usage only.[2]
Research Scientific SA/542164-25G97%----

Note: Product availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocol: Synthesis of 4-Pyridone Nucleoside Derivatives

This compound is a crucial precursor for the synthesis of 4-pyridone nucleoside derivatives, which have shown potential as antitumor agents. The following protocol is a generalized procedure based on established methodologies for the synthesis of such compounds.

Objective: To synthesize N-glycosylated 4-pyridone nucleosides from this compound.

Materials:

  • This compound

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Methanolic ammonia

Procedure:

  • Silylation of the Pyridone: A suspension of this compound in hexamethyldisilazane (HMDS) is heated at reflux until a clear solution is obtained. The excess HMDS is then removed under reduced pressure to yield the silylated pyridone as an oil.

  • Glycosylation: The silylated pyridone is dissolved in anhydrous acetonitrile. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added. The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is diluted with dichloromethane (DCM) and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of the Protected Nucleoside: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the protected 4-pyridone nucleoside.

  • Deprotection: The purified protected nucleoside is dissolved in methanolic ammonia and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by a suitable method (e.g., recrystallization or chromatography) to yield the final deprotected 4-pyridone nucleoside.

Characterization: The structure and purity of the synthesized nucleoside should be confirmed by analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.

Anticancer Signaling Pathway of Pyridone Derivatives

Derivatives of pyridinone have been investigated for their anticancer properties. While the specific signaling pathway for this compound derived nucleosides is not extensively detailed in publicly available literature, a plausible mechanism can be inferred from studies on structurally related pyridone compounds. The following diagram illustrates a potential signaling pathway for the anticancer activity of pyridone derivatives, which involves the induction of oxidative stress and apoptosis.

anticancer_pathway cluster_cell Cancer Cell cluster_key Key Pyridone_Derivative Pyridone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridone_Derivative->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis key_activation Activation → key_inhibition Inhibition ⊣ key_increase ↑ Increase key_decrease ↓ Decrease

Caption: Anticancer mechanism of pyridone derivatives.

This guide serves as a starting point for researchers and drug development professionals working with this compound. For detailed and specific applications, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

References

Methodological & Application

Application of 3-Methoxy-2-methyl-1H-pyridin-4-one in Cancer Research: A Focus on the Pyridinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class. While direct studies on the anticancer properties of this specific molecule are limited in publicly available literature, the pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, demonstrating a broad range of biological activities, including significant potential in oncology.[1][2][3] Pyridinone derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1][2][4] This document provides an overview of the potential applications of the this compound scaffold in cancer research, drawing insights from studies on related pyridinone-containing molecules.

The core structure of pyridinone allows for versatile chemical modifications, enabling the synthesis of a wide array of derivatives.[1][2] These derivatives have been shown to interact with various biological targets, including protein kinases, histone deacetylases (HDACs), and components of the apoptotic and cell cycle machinery.[1][2][5][6] Therefore, this compound can serve as a valuable starting material or a key building block for the synthesis of novel anticancer drug candidates.

Potential as a Scaffold for Anticancer Drug Discovery

The pyridinone nucleus is a key pharmacophore in numerous compounds exhibiting potent antiproliferative activity against a variety of human cancer cell lines.[1][2][4] The utility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity.

Key attributes of the pyridinone scaffold in cancer drug design include:

  • Hydrogen Bonding Capability: The pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of biological targets.[1][2][3]

  • Bioisosteric Replacement: The pyridinone moiety can serve as a bioisostere for other chemical groups, such as amides and phenols, which can improve metabolic stability and pharmacokinetic profiles.[1][2][3]

  • Structural Versatility: The scaffold allows for substitutions at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][2]

Mechanisms of Action of Pyridinone Derivatives in Cancer

Research on various pyridinone derivatives has elucidated several mechanisms through which they exert their anticancer effects:

  • Induction of Apoptosis: Many pyridinone-based compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins.[5][6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[4][5][6] This is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[5][6]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[7] These compounds can block the signaling pathways that drive cancer cell growth and survival.

  • JNK Pathway Upregulation: Some pyridinone derivatives have been observed to upregulate the c-Jun N-terminal kinase (JNK) pathway, which can contribute to the induction of apoptosis.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of several pyridinone derivatives from the literature, highlighting the potential of this chemical class.

CompoundCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)HepG2 (Liver Cancer)4.5 ± 0.3[5]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1)MCF-7 (Breast Cancer)>15[4]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2)HepG2 (Liver Cancer)7.8 ± 0.5[4]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2)MCF-7 (Breast Cancer)>15[4]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic Cancer)1.95[8]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22 (48h)[9]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88 (48h)[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (pyridinone derivative) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Visualizations

G cluster_workflow Anticancer Drug Discovery Workflow start Synthesis of This compound Derivatives screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->screen mechanism Mechanism of Action Studies screen->mechanism Active Compounds invivo In Vivo Animal Models mechanism->invivo clinical Clinical Trials invivo->clinical

Caption: A generalized workflow for the discovery and development of anticancer agents based on the pyridinone scaffold.

G cluster_pathway Signaling Pathways Targeted by Pyridinone Derivatives pyridinone Pyridinone Derivatives p53 p53 Upregulation pyridinone->p53 jnk JNK Pathway Upregulation pyridinone->jnk p21 p21 Upregulation p53->p21 g2m G2/M Cell Cycle Arrest p21->g2m apoptosis Apoptosis jnk->apoptosis

Caption: Simplified diagram of signaling pathways modulated by some anticancer pyridinone derivatives.

References

Application Notes and Protocols: 3-Methoxy-2-methyl-1H-pyridin-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a key heterocyclic building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate. Its structure, derived from the naturally occurring compound maltol, provides a versatile scaffold for the synthesis of various biologically active molecules. This document outlines its primary applications, detailed synthesis protocols, and the mechanisms of action of downstream drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 76015-11-7[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Beige Solid[1]
Melting Point 153-154 °C
Storage 2-8°C in a refrigerator under an inert atmosphere[1]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents.

Iron Chelating Agents

This intermediate is a precursor to potent iron chelators, most notably in the synthesis of Deferiprone. Deferiprone is an orally active drug used to treat iron overload in patients with thalassemia major.[2][3] The pyridinone ring system is essential for its ability to bind to ferric iron.

Potential Antitumor Agents

This compound has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives, which have demonstrated potential as antitumor agents.[1][4] These compounds are being investigated for their efficacy against various cancer cell lines.

Experimental Protocols

Synthesis of this compound from Maltol

This two-step protocol describes the synthesis of the title compound starting from maltol.[5]

Step 1: Synthesis of 2-methyl-3-methoxypyranone

  • Reactants and Reagents:

    • Maltol (7.56 g, 60 mmol)

    • Acetone (100 mL)

    • Methyl iodide (9.37 g, 66 mmol)

    • Anhydrous sodium sulfate

    • Dichloromethane (200 mL total)

    • Water (100 mL)

  • Procedure:

    • To a 250 mL single-neck flask, add maltol, acetone, and methyl iodide.

    • Heat the mixture to reflux and maintain for 6 hours.

    • After cooling to room temperature, remove the solvent by rotary evaporation.

    • Dissolve the residue in 100 mL of water.

    • Extract the aqueous solution four times with 50 mL of dichloromethane each.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain 2-methyl-3-methoxypyranone.

  • Yield: 98%[5]

Step 2: Synthesis of this compound

  • Reactants and Reagents:

    • 2-methyl-3-methoxypyranone (from Step 1, e.g., 8.65 g, 40 mmol)

    • 25% Ammonia water (60 mL)

    • Ethanol (50 mL)

    • Acetone/Ethyl acetate for recrystallization

  • Procedure:

    • In a 250 mL single-neck flask, combine the pyranone from the previous step, ammonia water, and ethanol.

    • Heat the mixture to reflux at 75°C for 12 hours.

    • After cooling to room temperature, evaporate the solvent to obtain a brown oily liquid.

    • Recrystallize the crude product from an acetone/ethyl acetate mixture to yield a light yellow solid of this compound.

  • Yield: 75%[5]

Representative Synthesis of a Downstream Product: 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one

This protocol illustrates the use of this compound as an intermediate.[5]

  • Reactants and Reagents:

    • 3-bromomethyl coumarin (717.2 mg, 3 mmol)

    • This compound (430.5 mg, 2 mmol)

    • Potassium carbonate (414.6 mg, 3 mmol)

    • Acetonitrile (12 mL)

    • Water (1.5 mL)

  • Procedure:

    • Combine all reactants in a 25 mL single-neck flask.

    • Heat the mixture to reflux until the reaction is complete as monitored by TLC.

    • Remove the solvent by vacuum distillation.

    • Purify the residue by column chromatography to obtain the intermediate product.

  • Yield: 59%[5]

Data Presentation

Table 1: Summary of Reaction Yields

ReactionProductStarting MaterialYield (%)
Step 12-methyl-3-methoxypyranoneMaltol98
Step 2This compound2-methyl-3-methoxypyranone75
Downstream Synthesis2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-oneThis compound59

Mechanism of Action of Derived Pharmaceuticals

Iron Chelation by Deferiprone

Deferiprone, synthesized from a related pyridinone intermediate, acts as an oral iron chelator.[6] Its mechanism of action is crucial for patients with iron overload.

G cluster_blood Bloodstream cluster_cell Cell Deferiprone Deferiprone (3 molecules) Complex Stable 3:1 Deferiprone:Fe³⁺ Complex Deferiprone->Complex Binds LIP Labile Iron Pool (LIP) Deferiprone->LIP Reduces Fe3_blood Excess Fe³⁺ Fe3_blood->Complex Chelates Urine Urine Excretion Complex->Urine Excreted ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction Damage Cellular Damage ROS->Damage Oxidative Stress

Caption: Mechanism of iron chelation by Deferiprone.

Deferiprone binds to excess ferric iron (Fe³⁺) in the bloodstream and within cells in a 3:1 ratio to form a stable, soluble complex.[6] This complex is then excreted through the urine.[6] By reducing the labile iron pool, Deferiprone mitigates the Fenton reaction, which produces harmful reactive oxygen species (ROS), thereby preventing oxidative stress and cellular damage.[6]

Antitumor Mechanism of a 4-Hydroxy-2-pyridone Derivative (Sambutoxin)

The antitumor activity of pyridone derivatives, such as sambutoxin, involves the induction of oxidative stress and apoptosis in cancer cells.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Sambutoxin Sambutoxin (Pyridone Derivative) ROS ↑ Reactive Oxygen Species (ROS) Sambutoxin->ROS Bax_Bcl2 ↑ Bax/Bcl-2 ratio Sambutoxin->Bax_Bcl2 JNK ↑ p-JNK ROS->JNK DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis JNK->Apoptosis MMP_loss ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP_loss ATM_Chk2 ↑ ATM/Chk2 DNA_damage->ATM_Chk2 G2M_arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_arrest CytC Cytochrome c Release MMP_loss->CytC Caspases Caspase-9 & -3 Activation CytC->Caspases Caspases->Apoptosis

Caption: Antitumor signaling pathway of a pyridone derivative.

Sambutoxin, a 4-hydroxy-2-pyridone derivative, induces the production of reactive oxygen species (ROS), leading to DNA damage.[7] This activates the ATM/Chk2 pathway, resulting in G2/M cell cycle arrest.[7] ROS also promotes the sustained phosphorylation of JNK.[7] Furthermore, sambutoxin increases the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential, cytochrome c release, and the subsequent activation of caspases-9 and -3, ultimately culminating in apoptosis.[7]

References

Application Note: HPLC Analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, sensitivity, and reproducibility.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its chemical structure includes a pyridinone core, which is a scaffold found in various biologically active molecules. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research, development, and quality control processes. This document provides a detailed protocol for the HPLC analysis of this compound.

Compound Information:

  • Chemical Name: this compound[1]

  • CAS Number: 76015-11-7[1][2][3]

  • Molecular Formula: C₇H₉NO₂[1][3]

  • Molecular Weight: 139.15 g/mol [1][3]

  • Melting Point: 156-160 °C[2][3][4]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

  • This compound reference standard.

2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic
Composition 70% A : 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes

2.3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% formic acid solution in HPLC grade water. Filter and degas the mobile phase components before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

ParameterResult
Retention Time Approximately 4.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system inject_sample Inject Standard/Sample hplc_system->inject_sample acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte integrate_peaks->quantify calibration_curve->quantify generate_report Generate Report quantify->generate_report

Caption: Workflow for HPLC analysis of this compound.

Discussion

The developed isocratic reversed-phase HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The use of a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid ensures good peak shape and resolution. The addition of formic acid to the mobile phase helps to protonate the pyridine nitrogen, reducing its interaction with the stationary phase and minimizing peak tailing[5]. The chosen UV detection wavelength of 265 nm provides good sensitivity for the analyte, which is expected for a conjugated system as found in the molecule's structure[5].

The method validation results demonstrate excellent linearity over the concentration range of 1 to 100 µg/mL, with a correlation coefficient greater than 0.999. The low relative standard deviation (<2%) for precision and high recovery rates (98-102%) for accuracy indicate that the method is both precise and accurate. The low LOD and LOQ values highlight the sensitivity of the method, making it suitable for the analysis of low concentrations of the analyte.

Conclusion

This application note presents a validated HPLC method for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. The method is sensitive, accurate, precise, and robust, making it a valuable tool for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for NMR Spectroscopy of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one, a key intermediate in the synthesis of pharmacologically active compounds. This document includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visualizations of its synthetic pathway and potential biological relevance.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms and provide an expected spectral profile for the compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15d1HH-6
6.10d1HH-5
3.85s3H-OCH₃
2.20s3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
175.0C-4
150.0C-2
145.0C-6
140.0C-3
110.0C-5
55.0-OCH₃
15.0-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A carefully prepared sample is crucial for obtaining high-resolution NMR spectra.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (typically a final concentration of 0.03-0.05% v/v).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

Table 4: ¹³C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to remove any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Visualizations

Synthetic Pathway

This compound can be synthesized from maltol in a two-step process. The following diagram illustrates this synthetic workflow.

G maltol Maltol intermediate 2-Methyl-3-methoxypyranone maltol->intermediate Methylation iodomethane Iodomethane iodomethane->intermediate product This compound intermediate->product Ring Transformation ammonia Ammonia Water ammonia->product

Caption: Synthesis of this compound.

Role in Antitumor Agent Synthesis

This compound serves as a crucial building block for the synthesis of 4-pyridone nucleoside derivatives, which have shown potential as antitumor agents.[1] The general mechanism of action for many nucleoside analogs involves their incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis and repair, ultimately inducing apoptosis in cancer cells.

G cluster_0 Synthesis cluster_1 Cellular Mechanism pyridinone This compound nucleoside 4-Pyridone Nucleoside Derivative pyridinone->nucleoside ribose Activated Ribose Derivative ribose->nucleoside uptake Cellular Uptake nucleoside->uptake phosphorylation Phosphorylation to Triphosphate uptake->phosphorylation incorporation Incorporation into DNA/RNA phosphorylation->incorporation disruption Disruption of Nucleic Acid Synthesis & Repair incorporation->disruption apoptosis Apoptosis disruption->apoptosis

Caption: Synthesis and proposed mechanism of action for derived antitumor agents.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the NMR spectroscopic analysis of this compound. While the provided NMR data is predicted, the detailed experimental procedures will enable researchers to acquire and process high-quality experimental data. The visualized synthetic pathway and the potential role of this compound in the development of antitumor agents highlight its significance in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Mass Spectetric Analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one. The methodologies outlined are designed for the accurate determination of its molecular weight and the elucidation of its structure through fragmentation analysis. These protocols are intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

This compound (C₇H₉NO₂) is a heterocyclic organic compound with a molecular weight of 139.15 g/mol .[1][2][3] As a substituted pyridinone, it represents a scaffold of interest in medicinal chemistry due to the prevalence of the pyridinone core in various pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the characterization and quantification of such novel compounds in complex biological matrices. This application note details the expected mass spectral behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions and provides a general protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
CAS Number 76015-11-7
IUPAC Name This compound

Mass Spectrometry Data

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that induces significant fragmentation, providing a characteristic fingerprint for structural elucidation. Based on data from the NIST Mass Spectrometry Data Center for this compound, the following prominent ions are observed.[1]

m/zProposed FragmentRelative Abundance
139[M]⁺• (Molecular Ion)High
124[M - CH₃]⁺Medium
96[M - CH₃ - CO]⁺High
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique commonly used for the analysis of polar molecules, and it is often coupled with liquid chromatography. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can provide valuable structural information. The following table outlines the predicted adducts and potential fragment ions.

Predicted Adducts in ESI-MS:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺140.07060124.2
[M+Na]⁺162.05254134.3
[M-H]⁻138.05604126.0

Data from PubChemLite[4]

Hypothetical ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 140.1):

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
140.1125.1CH₃
140.1112.1CO
140.197.0CH₃, CO
125.197.0CO

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard with 50:50 (v/v) acetonitrile:water to achieve the desired concentration range for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions (Positive ESI Mode)
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150 °C

  • Scan Range (Full Scan): m/z 50-500

  • Collision Energy (for MS/MS): 10-30 eV (optimize for desired fragmentation)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock 1. Stock Solution (1 mg/mL) working 2. Working Standard (10 µg/mL) stock->working cal 3. Calibration Standards working->cal hplc HPLC Separation (C18 Column) cal->hplc Injection esi ESI Ionization (Positive Mode) hplc->esi ms1 MS Scan (Full Scan) esi->ms1 ms2 MS/MS Fragmentation ms1->ms2 da Data Acquisition & Processing ms2->da

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Electron Ionization (EI) Fragmentation Pathway

G mol C₇H₉NO₂ [M]⁺• m/z = 139 frag1 [M - CH₃]⁺ m/z = 124 mol->frag1 - •CH₃ frag2 [M - CH₃ - CO]⁺ m/z = 96 frag1->frag2 - CO

Caption: Proposed fragmentation pathway under Electron Ionization (EI).

Conclusion

The methods described provide a robust framework for the qualitative and quantitative analysis of this compound using mass spectrometry. The provided EI fragmentation data and the proposed ESI-MS/MS fragmentation pathway, in conjunction with the detailed LC-MS protocol, will aid researchers in the structural confirmation and quantification of this compound in various experimental settings. This information is valuable for advancing drug discovery and development efforts involving pyridinone-based scaffolds.

References

Application Notes and Protocols for 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a pyridinone derivative with a chemical structure suggesting potential bioactivity. Pyridinone scaffolds are present in various compounds with demonstrated therapeutic potential, including antitumor agents, iron chelators, and inhibitors of enzymes such as monoamine oxidase B (MAO-B), cholinesterases, and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). This document provides detailed application notes and experimental protocols to facilitate the investigation of the biological activities of this compound. While this compound itself has limited published biological data, the provided assays are based on established methods for analogous compounds and serve as a comprehensive starting point for its characterization.

Potential Biological Activities and Corresponding Assays

Based on its structural features and the known activities of related pyridinone-containing molecules, this compound is a candidate for investigation in several key biological areas. The following sections detail the rationale and provide protocols for assays relevant to these potential activities.

Antitumor Activity

Application Note:

Pyridinone derivatives have been explored for their potential as antitumor agents. The cytotoxic activity of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Quantitative Data Summary (Hypothetical):

The following table illustrates how to present IC50 data obtained from an MTT assay. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compoundTo be determined
A549 (Lung Cancer)This compoundTo be determined
HeLa (Cervical Cancer)This compoundTo be determined
Doxorubicin (Control)This compoundKnown Value

Experimental Protocol: MTT Assay for Antitumor Activity

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1][2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow

Monoamine Oxidase B (MAO-B) Inhibition

Application Note:

MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases. Structurally related pyridinone compounds have shown MAO-B inhibitory activity. A fluorometric assay can be used to screen for the MAO-B inhibitory potential of this compound. The assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe. A decrease in fluorescence intensity indicates inhibition of the enzyme.[5][6][7]

Quantitative Data Summary (Hypothetical):

CompoundTargetIC50 (µM)
This compoundMAO-BTo be determined
Selegiline (Control)MAO-B~0.01

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

Materials:

  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • Selegiline (positive control)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in MAO-B assay buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Reaction: In a 96-well black plate, add the following to each well:

    • MAO-B Assay Buffer

    • Test compound or control

    • MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate solution containing the fluorescent probe and HRP to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation/emission of ~535/587 nm.[6]

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Diagram:

MAOB_Inhibition_Pathway MAOB MAO-B Product Aldehyde Product MAOB->Product H2O2 H2O2 MAOB->H2O2 Substrate Monoamine Substrate Substrate->MAOB Oxidation Fluorescence Fluorescent Product H2O2->Fluorescence HRP Probe Fluorescent Probe Probe->Fluorescence Inhibitor 3-Methoxy-2-methyl- 1H-pyridin-4-one Inhibitor->MAOB Inhibition

MAO-B Inhibition Assay Principle

Cholinesterase Inhibition

Application Note:

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Pyridinone derivatives have been reported as cholinesterase inhibitors. The Ellman's assay is a widely used method to screen for cholinesterase inhibitors.[8][9] It measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, which then reacts with Ellman's reagent (DTNB) to produce a colored product. A decrease in color intensity indicates enzyme inhibition.[10][11][12]

Quantitative Data Summary (Hypothetical):

CompoundTargetIC50 (µM)
This compoundAChETo be determined
This compoundBChETo be determined
Donepezil (Control)AChE~0.02

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Materials:

  • This compound

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound or control

    • Enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add the substrate solution (ATCI or BTCI) to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value.

Diagram:

Ellmans_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) mix Mix Enzyme, DTNB, and Inhibitor in Plate start->mix preincubate Pre-incubate for 15 min mix->preincubate add_substrate Add Substrate (ATCI/BTCI) preincubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate IC50 measure->analyze

Ellman's Assay Workflow

HIF Prolyl Hydroxylase (PHD) Inhibition

Application Note:

HIF prolyl hydroxylases (PHDs) are key enzymes in the cellular oxygen-sensing pathway.[13] Their inhibition leads to the stabilization of HIF-α, a transcription factor that upregulates genes involved in erythropoiesis and angiogenesis. Many PHD inhibitors are structurally related to 2-oxoglutarate, and pyridinone-containing compounds have been investigated as PHD inhibitors. A common method to assess PHD inhibition in cells is to measure the stabilization of HIF-1α protein by Western blotting.[14]

Quantitative Data Summary (Hypothetical):

Cell LineTreatmentHIF-1α Stabilization (Fold Change)
HEK293This compound (10 µM)To be determined
HEK293Vadadustat (10 µM, Control)Known Value

Experimental Protocol: HIF-1α Stabilization Assay (Western Blot)

Materials:

  • This compound

  • Cell line (e.g., HEK293)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of this compound or a known PHD inhibitor (e.g., Vadadustat) for 4-6 hours.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-HIF-1α antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for HIF-1α and normalize it to a loading control (e.g., β-actin).

Diagram:

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD_active PHD (Active) HIF_alpha HIF-1α HIF_OH HIF-1α-OH HIF_alpha->HIF_OH Hydroxylation VHL VHL HIF_OH->VHL Degradation Proteasomal Degradation VHL->Degradation PHD_inhibited PHD (Inhibited) HIF_alpha_stable HIF-1α (Stable) Nucleus Nucleus HIF_alpha_stable->Nucleus Inhibitor 3-Methoxy-2-methyl- 1H-pyridin-4-one Inhibitor->PHD_active Inhibition HRE HRE Nucleus->HRE Gene_Expression Gene Expression HRE->Gene_Expression

HIF Prolyl Hydroxylase Inhibition Pathway

Iron Chelation

Application Note:

The hydroxypyridinone scaffold is a well-known iron-chelating motif.[15][16] The ability of this compound to chelate iron can be assessed using a colorimetric ferrozine-based assay. This assay competes the test compound with ferrozine for the binding of iron(II). A decrease in the formation of the colored ferrozine-iron(II) complex indicates that the test compound is chelating the iron.

Quantitative Data Summary (Hypothetical):

CompoundIron Chelating Activity (IC50, µM)
This compoundTo be determined
Deferiprone (Control)Known Value

Experimental Protocol: Ferrozine-Based Iron Chelation Assay

Materials:

  • This compound

  • Ferrous chloride (FeCl2)

  • Ferrozine

  • HEPES buffer (pH 7.4)

  • Deferiprone (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound or control to HEPES buffer.

  • Add Iron: Add a solution of FeCl2 to each well.

  • Add Ferrozine: Add a solution of ferrozine to initiate the color-forming reaction.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 562 nm.

  • Data Analysis: Calculate the percentage of inhibition of the ferrozine-Fe(II) complex formation and determine the IC50 value for iron chelation.

Diagram:

Iron_Chelation_Assay Fe2 Fe(II) Complex Ferrozine-Fe(II) Complex (Colored) Fe2->Complex Chelated_Complex Chelator-Fe(II) Complex (Colorless) Fe2->Chelated_Complex Ferrozine Ferrozine Ferrozine->Complex Chelator 3-Methoxy-2-methyl- 1H-pyridin-4-one Chelator->Chelated_Complex Chelation

Principle of Competitive Iron Chelation Assay

References

Application Notes and Protocols: The Role of Deferiprone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols focus on Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) , a well-researched iron chelator, as a representative hydroxypyridinone in the context of neurodegenerative disease. At the time of this writing, specific research on "3-Methoxy-2-methyl-1H-pyridin-4-one" in neurodegenerative diseases is limited in publicly available literature. The methodologies and data presented for Deferiprone can serve as a valuable reference for investigating the potential of related pyridinone compounds.

Introduction

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that dysregulated iron homeostasis in the brain is a key contributor to the pathophysiology of these disorders.[1] Excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress, lipid peroxidation, protein aggregation, and ultimately, neuronal cell death.[2]

Deferiprone is an orally active, blood-brain barrier-penetrating iron chelator.[1][3] Its primary mechanism of action involves binding to excess ferric iron (Fe³⁺), forming a stable complex that is then excreted from the body.[4] By reducing the labile iron pool, Deferiprone is hypothesized to mitigate iron-mediated oxidative stress and neurotoxicity, offering a potential therapeutic strategy for neurodegenerative diseases.[4] This document provides a summary of key quantitative data from clinical trials and detailed protocols for preclinical evaluation of Deferiprone in models of neurodegeneration.

Data Presentation

The neuroprotective efficacy and safety of Deferiprone have been evaluated in several clinical trials for Parkinson's Disease and Alzheimer's Disease. The quantitative outcomes of these studies are summarized in the tables below.

Table 1: Efficacy of Deferiprone in Parkinson's Disease Clinical Trials
Trial IdentifierPatient PopulationDeferiprone DoseDurationPrimary Outcome MeasureKey FindingsReference(s)
FAIRPARK-II (NCT02655315)372 newly diagnosed, levodopa-naïve PD patients15 mg/kg twice daily36 weeksChange in MDS-UPDRS total scoreWorsening of parkinsonism scores compared to placebo (mean increase of 15.6 points vs. 6.3 points).[5][5][6][7]
Devos et al., 2014 (NCT00943748)40 early-stage PD patients30 mg/kg/day6 monthsChange in UPDRS-III (motor) scoreReduction in iron overload in the substantia nigra; potential slowing of motor handicap progression.[2][2][8]
Martin-Bastida et al., 201722 early-stage PD patients20 or 30 mg/kg/day6 monthsChange in UPDRS-III (motor) score30 mg/kg/day group showed some improvement in motor scores.[8][8]
Table 2: Efficacy of Deferiprone in Alzheimer's Disease Clinical Trial
Trial IdentifierPatient PopulationDeferiprone DoseDurationPrimary Outcome MeasureKey FindingsReference(s)
Ayton et al., 2024 (Phase 2)81 patients with amyloid-confirmed mild cognitive impairment or early AD15 mg/kg twice daily12 monthsCognitive performance (Neuropsychological Test Battery)Accelerated cognitive decline compared to placebo.[9][10][9][10][11][12]
Table 3: Safety and Tolerability of Deferiprone in Neurodegenerative Disease Trials
TrialAdverse Events in Deferiprone GroupKey Safety FindingsReference(s)
FAIRPARK-II (PD)Fatigue (24.7%), psychiatric problems. Serious events: agranulocytosis (2 participants), neutropenia (3 participants).Higher withdrawal rate due to disease progression requiring dopaminergic therapy (22% vs. 2.7% in placebo).[5][7][5][6][7]
Ayton et al., 2024 (AD)Neutropenia (7.5%).Higher withdrawal rate compared to placebo (20 in Deferiprone group vs. 7 in placebo group).[11][9][10][11]
Pilot Study (NBIA)No apparent hematologic or neurological side effects.Deferiprone was found to be safe and well-tolerated at 15 mg/kg twice daily.[13][14][15][13][14][15]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To evaluate the protective effects of Deferiprone against neurotoxin-induced cell death in a human neuroblastoma cell line.

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1X Non-Essential Amino Acids.[8][16]
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8][16]
  • Passage cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.[16] It is recommended to use cells below passage 20 to maintain neuronal characteristics.[8]

2. Experimental Procedure:

  • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
  • Pre-treatment (optional): Treat cells with various concentrations of Deferiprone (e.g., 1, 10, 50, 100 µM) for 1-2 hours before inducing toxicity.[17]
  • Induction of Neurotoxicity: Expose cells to a neurotoxin such as MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, at a final concentration determined by a prior dose-response curve (e.g., 1 mM).[17] Include a vehicle-only control group.
  • Co-treatment: In parallel experiments, treat cells with the neurotoxin and various concentrations of Deferiprone simultaneously.
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[17]

3. Assessment of Cell Viability (LDH Assay):

  • Centrifuge the 96-well plates at 250 x g for 10 minutes.[15]
  • Carefully transfer 100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[15][18]
  • Prepare the Lactate Dehydrogenase (LDH) assay reaction mixture according to the manufacturer's instructions.
  • Add 100 µL of the reaction mixture to each well containing the supernatant.[15][18]
  • Incubate the plate at room temperature (15-25°C) for up to 30 minutes, protected from light.[15]
  • Measure the absorbance at 490 nm using a microplate reader.[11][18]
  • Controls:
  • Background control: Medium only.
  • Low control (spontaneous LDH release): Untreated cells.
  • High control (maximum LDH release): Cells treated with a lysis solution (e.g., 1% Triton X-100).[18]
  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:
  • Cytotoxicity (%) = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100

Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

Objective: To assess the efficacy of Deferiprone in preventing dopaminergic neuron loss and motor deficits in a mouse model of Parkinson's Disease.

1. Animals and Housing:

  • Use male C57BL/6 mice, 8-10 weeks old.
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • All procedures should be approved by an Institutional Animal Care and Use Committee.

2. MPTP Administration:

  • Acute Regimen: Administer four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (e.g., 20 mg/kg) dissolved in saline, spaced 2 hours apart.[2][3]
  • Sub-acute Regimen: Administer one i.p. injection of MPTP-HCl (30 mg/kg) daily for five consecutive days.[2][3][19]
  • Control Group: Inject an equivalent volume of saline.
  • Safety Precautions: MPTP is a neurotoxin. Handle with extreme care using appropriate personal protective equipment in a designated and properly ventilated area.[2][7][20]

3. Deferiprone Treatment:

  • Prepare Deferiprone for oral administration. It can be dissolved in a suitable vehicle.[6]
  • Administer Deferiprone via oral gavage at a dose of 100 mg/kg/day.[5] Treatment can be initiated before, during, or after MPTP administration, depending on the study design (preventive vs. therapeutic).
  • The treatment duration is typically 4 weeks.[5]

4. Behavioral Assessment (Open Field Test):

  • Perform behavioral testing 7 days after the last MPTP injection.
  • Place each mouse in the center of an open field arena (e.g., 40x40 cm) and allow it to explore for a set period (e.g., 10-30 minutes).
  • Use an automated tracking system to record parameters such as total distance traveled, rearing frequency (vertical activity), and time spent in the center versus the periphery.[13]
  • A reduction in rearing activity is a characteristic feature of MPTP-induced parkinsonism.[13]

5. Immunohistochemical Analysis of Dopaminergic Neurons:

  • At the end of the study, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
  • Dissect the brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
  • Cut coronal sections (e.g., 30 µm thick) of the substantia nigra and striatum using a cryostat.
  • Staining for Tyrosine Hydroxylase (TH):
  • Wash sections in PBS.
  • Perform antigen retrieval if necessary.
  • Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[4][21]
  • Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons (e.g., rabbit anti-TH).[1][4][21]
  • Wash sections in PBS and incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[4][21]
  • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
  • Image Acquisition and Analysis:
  • Capture images of the substantia nigra pars compacta (SNpc) and striatum using a fluorescence microscope.
  • Quantify the number of TH-positive neurons in the SNpc using stereological methods.
  • Measure the optical density of TH-positive fibers in the striatum.

Mandatory Visualizations

G cluster_0 Pathophysiology of Neurodegeneration cluster_1 Therapeutic Intervention Iron_Overload Excess Labile Iron (Fe³⁺) in Substantia Nigra Fenton Fenton Reaction Iron_Overload->Fenton Protein_Aggregation Protein Aggregation (α-synuclein, Aβ) Iron_Overload->Protein_Aggregation Promotes Neuroinflammation Neuroinflammation Iron_Overload->Neuroinflammation Induces Fe_Complex Stable Deferiprone-Fe³⁺ Complex Dopamine_Metabolism Dopamine Metabolism H2O2 Hydrogen Peroxide (H₂O₂) Dopamine_Metabolism->H2O2 H2O2->Fenton ROS Reactive Oxygen Species (ROS) (e.g., •OH) Fenton->ROS Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress ROS->Protein_Aggregation Oxidative_Stress->Neuroinflammation Neuronal_Death Dopaminergic Neuronal Death Oxidative_Stress->Neuronal_Death Protein_Aggregation->Neuronal_Death Neuroinflammation->Neuronal_Death Deferiprone Deferiprone Deferiprone->Iron_Overload Deferiprone->Fe_Complex Excretion Renal Excretion Fe_Complex->Excretion

Caption: Proposed mechanism of Deferiprone in neuroprotection.

G cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo MPTP Mouse Model culture 1. Culture SH-SY5Y Cells (96-well plate) treat 2. Treat with Deferiprone and/or Neurotoxin (e.g., MPP⁺) culture->treat incubate 3. Incubate for 24 hours treat->incubate collect 4. Collect Supernatant incubate->collect ldh 5. Perform LDH Assay collect->ldh analyze 6. Analyze Cell Viability (Absorbance at 490 nm) ldh->analyze induce 1. Induce Parkinsonism (MPTP Injections) treat_animal 2. Treat with Deferiprone (Oral Gavage) induce->treat_animal behavior 3. Behavioral Testing (e.g., Open Field) treat_animal->behavior tissue 4. Euthanize and Collect Brain Tissue behavior->tissue ihc 5. Immunohistochemistry (TH Staining) tissue->ihc quantify 6. Quantify Dopaminergic Neurons ihc->quantify

Caption: Experimental workflow for preclinical evaluation.

References

Application Notes and Protocols: 3-Methoxy-2-methyl-1H-pyridin-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a valuable heterocyclic building block in organic synthesis, primarily utilized as a precursor in the development of novel therapeutic agents. Its structural features, including a pyridinone core with methoxy and methyl substitutions, offer multiple reactive sites for derivatization. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the generation of bioactive molecules such as iron chelators and enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 76015-11-7[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Melting Point 156-160 °C[2]
Appearance Light yellow solid[3]

Synthesis of this compound

The most common and efficient synthesis of this compound starts from readily available maltol. The process involves a two-step reaction sequence: O-methylation followed by a ring transformation reaction with ammonia.[3]

Synthetic Scheme

G maltol Maltol intermediate 2-Methyl-3-methoxypyranone maltol->intermediate Iodomethane, Acetone, Reflux final_product This compound intermediate->final_product 25% Ammonia water, Ethanol, Reflux

Caption: Synthesis of this compound from Maltol.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-methoxypyranone

  • Materials:

    • Maltol (7.56 g, 60 mmol)

    • Acetone (100 mL)

    • Methyl iodide (9.37 g, 66 mmol)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 250 mL single-neck round-bottom flask, add maltol, acetone, and methyl iodide.

    • Heat the mixture to reflux and maintain for 6 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in 100 mL of water and extract with dichloromethane (4 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-methyl-3-methoxypyranone.[3]

  • Yield: 98%[3]

Step 2: Synthesis of this compound

  • Materials:

    • 2-Methyl-3-methoxypyranone (8.65 g, 40 mmol)

    • 25% Ammonia water (60 mL)

    • Ethanol (50 mL)

    • Acetone/Ethyl acetate for recrystallization

  • Procedure:

    • In a 250 mL single-neck round-bottom flask, combine the pyranone intermediate from Step 1, 25% ammonia water, and ethanol.

    • Heat the mixture to 75 °C and reflux for 12 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain a brown oily liquid.

    • Recrystallize the crude product from an acetone/ethyl acetate mixture to afford this compound as a light yellow solid.[3]

  • Yield: 75%[3]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its pyridinone core is a recognized pharmacophore, and the methoxy and methyl groups provide handles for further functionalization.

Synthesis of Iron Chelators and Monoamine Oxidase B (MAO-B) Inhibitors

The pyridinone scaffold is known for its iron-chelating properties. Furthermore, derivatives of this compound have been shown to exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[3][4][5]

A notable application is the synthesis of 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one, a compound with both iron-chelating and potential MAO-B inhibitory activities.[3]

G start 3-Methoxy-2-methyl- 1H-pyridin-4-one product 2-Methyl-3-hydroxy-1- ((coumarin-3-yl)methyl) pyridin-4(1H)-one start->product K2CO3, Acetonitrile/Water, Reflux reagent 3-Bromomethyl coumarin reagent->product

Caption: N-Alkylation of this compound.

  • Materials:

    • This compound (430.5 mg, 2 mmol)

    • 3-Bromomethyl coumarin (717.2 mg, 3 mmol)

    • Potassium carbonate (414.6 mg, 3 mmol)

    • Acetonitrile (12 mL)

    • Water (1.5 mL)

  • Procedure:

    • Combine this compound, 3-bromomethyl coumarin, potassium carbonate, acetonitrile, and water in a 25 mL single-neck flask.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, remove the solvent by vacuum distillation.

    • Purify the residue by column chromatography to obtain the intermediate product.[3]

  • Yield: 59%[3]

A subsequent demethylation step (not detailed in the source) would be required to yield the final 3-hydroxy product.

Precursor for Potential Antitumor Agents

The pyridinone scaffold is also explored in the development of potential antitumor agents, including kinase inhibitors.[6][7] While specific protocols starting directly from this compound for kinase inhibitor synthesis are not detailed in the provided search results, its structural similarity to known kinase inhibitor scaffolds suggests its potential in this area. The general strategy involves the functionalization of the pyridinone ring, particularly at the N1 and C5 positions, to interact with the hinge region and other binding pockets of kinases.

Signaling Pathways of Interest

Monoamine Oxidase B (MAO-B) Inhibition Pathway

MAO-B is an enzyme that degrades neurotransmitters, including dopamine.[5] Inhibition of MAO-B increases the levels of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease.[4][5]

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Pyridinone_Inhibitor Pyridinone-based Inhibitor Pyridinone_Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B Inhibition.

Kinase Signaling Pathways in Cancer

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. FLT3 and PIM-1 are examples of kinases that are targets for cancer therapy.

  • FLT3 Signaling Pathway: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., by internal tandem duplication - ITD), becomes constitutively active, driving the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML).[8][9][10]

G FLT3_ITD FLT3-ITD (Mutant Receptor) STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT MAPK MAPK Pathway FLT3_ITD->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Pyridinone_Inhibitor Pyridinone-based Kinase Inhibitor Pyridinone_Inhibitor->FLT3_ITD Inhibition

Caption: Simplified FLT3-ITD Signaling Pathway and Inhibition.

  • PIM-1 Kinase Signaling Pathway: PIM-1 is a serine/threonine kinase that is often overexpressed in various cancers. It plays a role in cell survival, proliferation, and drug resistance by phosphorylating a range of downstream targets.[11][12]

G Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Downstream Downstream Targets (e.g., Bad, p27) PIM1->Downstream Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Pyridinone_Inhibitor Pyridinone-based Kinase Inhibitor Pyridinone_Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 Kinase Signaling Pathway and Inhibition.

Summary of Quantitative Data

ReactionStarting MaterialReagent(s)ProductYield (%)Reference
O-methylationMaltolIodomethane, Acetone2-Methyl-3-methoxypyranone98[3]
Ring Transformation2-Methyl-3-methoxypyranone25% Ammonia water, EthanolThis compound75[3]
N-AlkylationThis compound3-Bromomethyl coumarin, K₂CO₃N-alkylated intermediate59[3]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a range of biologically active molecules. The straightforward synthetic route from maltol and the potential for diverse functionalization make it an attractive starting material for medicinal chemistry and drug discovery programs targeting neurodegenerative diseases and cancer. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxy-2-methyl-1H-pyridin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route starts from maltol (3-hydroxy-2-methyl-4H-pyran-4-one). This two-step process involves:

  • O-methylation of maltol: Maltol is reacted with a methylating agent, such as methyl iodide, to form the intermediate 2-methyl-3-methoxypyran-4-one.

  • Ring transformation: The pyranone intermediate is then reacted with an ammonia source, typically aqueous ammonia, to yield the final product, this compound.[1]

Q2: My final product is a brown oil instead of a light yellow solid. What could be the cause?

A2: The formation of a brown oily product instead of a solid suggests the presence of impurities or residual solvent.[1] Potential causes include:

  • Incomplete reaction: Unreacted starting materials or intermediates can result in an impure, oily product.

  • Side reactions: Undesired side reactions can generate colored byproducts.

  • Insufficient purification: The recrystallization process may not have been effective in removing all impurities.

  • Residual solvent: Failure to completely remove the reaction or crystallization solvents can lead to an oily residue.

Q3: I am having trouble with the recrystallization of the final product. What can I do?

A3: Challenges during recrystallization, such as the product "oiling out" or low recovery, are common. "Oiling out" occurs when the solute separates as a liquid instead of a solid. To troubleshoot this, you can try scratching the inside of the flask to induce crystallization or adding a seed crystal. If these methods fail, redissolving the oil in more hot solvent and allowing it to cool more slowly may help.[2] Low recovery can be due to using too much solvent or premature crystallization during hot filtration.[2]

Q4: Can other methylating agents be used in the first step?

A4: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed for the O-methylation of maltol. The choice of methylating agent can influence reaction conditions and safety considerations.

Troubleshooting Guides

Problem 1: Low Yield of 2-methyl-3-methoxypyran-4-one (Intermediate)
Potential Cause Suggested Solution
Incomplete reaction - Ensure the reaction is refluxed for the recommended duration (e.g., 6 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Purity of Maltol - Use high-purity maltol. Impurities can interfere with the reaction.
Activity of Methyl Iodide - Use fresh or properly stored methyl iodide, as it can degrade over time.
Insufficient Extraction - Perform multiple extractions with dichloromethane (e.g., 4 times) to ensure complete recovery of the product from the aqueous layer.[1]
Problem 2: Low Yield of this compound (Final Product)
Potential Cause Suggested Solution
Incomplete Ring Transformation - Ensure the reaction with aqueous ammonia is carried out at the recommended temperature and for the specified time (e.g., reflux at 75°C for 12 hours).[1] - The concentration of the ammonia solution is crucial; use a 25% aqueous ammonia solution as specified.[1]
Suboptimal Reaction Temperature - Maintain a consistent reflux temperature. Fluctuations can lead to incomplete reaction or side product formation.
Loss of Product During Workup - Be cautious during solvent removal to avoid loss of the product, especially if it is oily at this stage.
Inefficient Recrystallization - Optimize the recrystallization solvent system (e.g., acetone/ethyl acetate) and cooling process to maximize crystal formation and recovery.[1]

Quantitative Data

The yield of pyridin-4-one derivatives can be sensitive to reaction conditions. The following table, adapted from the synthesis of a similar compound (3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one), illustrates the impact of reaction time on yield.

Reaction Time (hours)Yield (%)
829
2463
4865
7264

Data adapted from a similar synthesis and is for illustrative purposes.

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-methoxypyran-4-one
  • To a 250 mL single-neck flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).[1]

  • Heat the mixture to reflux and maintain for 6 hours.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.[1]

  • Dissolve the residue in 100 mL of water and extract with dichloromethane (4 x 50 mL).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain 2-methyl-3-methoxypyran-4-one.[1] The expected yield is approximately 98%.[1]

Step 2: Synthesis of this compound
  • In a 250 mL single-neck flask, combine the 2-methyl-3-methoxypyran-4-one (8.65 g, 40 mmol) obtained from the previous step, 60 mL of 25% aqueous ammonia, and 50 mL of ethanol.[1]

  • Heat the mixture to reflux at 75°C for 12 hours.[1]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain a brown oily liquid.[1]

  • Recrystallize the crude product from an acetone/ethyl acetate mixture to yield light yellow solid this compound.[1] The expected yield is approximately 75%.[1]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound Maltol Maltol Methylation O-Methylation (Methyl Iodide, Acetone) Maltol->Methylation Intermediate 2-methyl-3-methoxypyran-4-one Methylation->Intermediate RingTransformation Ring Transformation (Aqueous Ammonia, Ethanol) Intermediate->RingTransformation FinalProduct This compound RingTransformation->FinalProduct Purification Recrystallization (Acetone/Ethyl Acetate) FinalProduct->Purification PureProduct Pure Product Purification->PureProduct TroubleshootingLowYield Troubleshooting Low Yield LowYield Low Yield Observed CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity CheckConditions Review Reaction Conditions LowYield->CheckConditions CheckWorkup Examine Workup & Purification LowYield->CheckWorkup ImpureReactants Impure Maltol or Degraded Reagents CheckPurity->ImpureReactants SuboptimalConditions Incorrect Temperature, Time, or Stoichiometry CheckConditions->SuboptimalConditions LossDuringExtraction Incomplete Extraction or Loss During Solvent Removal CheckWorkup->LossDuringExtraction

References

solubility issues of 3-Methoxy-2-methyl-1H-pyridin-4-one and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Methoxy-2-methyl-1H-pyridin-4-one.

Troubleshooting Guide

Issue: Precipitate Formation in Aqueous Buffers

Researchers frequently encounter precipitation when preparing aqueous stock solutions or diluting organic stock solutions of this compound into aqueous buffers for biological assays. This can lead to inaccurate concentration measurements and unreliable experimental results.

Potential Causes and Solutions

  • Low Aqueous Solubility: While specific public data on the aqueous solubility of this compound is limited, its chemical structure suggests it may have moderate to low solubility in neutral aqueous solutions.

  • pH-Dependent Solubility: The pyridinone ring contains a weakly acidic proton, and the nitrogen atom can be protonated at low pH. Therefore, the solubility of this compound is expected to be pH-dependent.

  • Common Ion Effect: The presence of other ions in the buffer could potentially decrease the solubility.

  • Kinetic vs. Thermodynamic Solubility: Rapid dilution of a concentrated DMSO stock can lead to immediate precipitation (kinetic insolubility), even if the compound might be soluble at that concentration under equilibrium conditions (thermodynamic solubility).

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation & First-Line Solutions cluster_2 Advanced Solubilization Techniques cluster_3 Outcome start Precipitate observed in aqueous buffer check_ph Is the buffer pH neutral? start->check_ph adjust_ph Adjust pH of the buffer (try acidic and basic conditions) check_ph->adjust_ph Yes check_concentration Is the target concentration too high? check_ph->check_concentration No adjust_ph->check_concentration Failure solution_achieved Compound is fully dissolved adjust_ph->solution_achieved Success lower_concentration Lower the final concentration check_concentration->lower_concentration Yes use_cosolvent Incorporate a water-miscible organic cosolvent (e.g., ethanol, PEG 400) check_concentration->use_cosolvent No lower_concentration->use_cosolvent Failure lower_concentration->solution_achieved Success use_surfactant Add a non-ionic surfactant (e.g., Tween 80, Poloxamer 188) use_cosolvent->use_surfactant Failure use_cosolvent->solution_achieved Success complexation Consider cyclodextrin complexation use_surfactant->complexation Failure use_surfactant->solution_achieved Success complexation->solution_achieved Success reassess Re-evaluate formulation strategy complexation->reassess Failure

Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Based on available data, the key physicochemical properties are summarized below.

PropertyValueSource
Molecular FormulaC₇H₉NO₂[1][2][3]
Molar Mass139.15 g/mol [1][2][3]
Melting Point156-160 °C[1][3][4]
pKa (Predicted)11.07 ± 0.69[1]
LogP (Predicted)0.69190[3]
AppearanceSolid (powder or crystalline)[5]

Q2: In which solvents is this compound likely to be soluble?

Q3: How can I improve the aqueous solubility of this compound for my cell-based assay?

A3: If you are observing precipitation in your cell-based assay medium, consider the following strategies in a stepwise manner:

  • pH Adjustment: Since the compound has a predicted acidic pKa, increasing the pH of the buffer above its pKa should deprotonate the pyridinone ring and may increase solubility. Conversely, decreasing the pH may lead to protonation of the ring nitrogen, which could also affect solubility.[2]

  • Use of Co-solvents: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol can enhance solubility.[6] However, ensure the final concentration of the co-solvent is not toxic to your cells.

  • Solid Dispersions: For formulation development, creating a solid dispersion with a hydrophilic carrier like polyethylene glycol (PEG) can improve the dissolution rate.[7]

  • Complexation: Using cyclodextrins to form inclusion complexes can be an effective way to increase the apparent solubility of a compound in aqueous solutions.[6]

Q4: What is the relevance of this compound in signaling pathways?

A4: this compound is a chemical intermediate.[1][8] It has been used in the synthesis of compounds with potential biological activities, including iron chelation and monoamine oxidase B (MAO-B) inhibition.[1][8] Therefore, its derivatives could be relevant in studying signaling pathways related to neurodegenerative diseases (e.g., Parkinson's disease, where MAO-B inhibitors are used) or conditions of iron overload.

Below is a generalized diagram illustrating a hypothetical signaling pathway where a downstream inhibitor, potentially synthesized from this compound, could act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signal_Transduction Signal Transduction (e.g., Kinase Cascade) Receptor->Signal_Transduction MAO_B Monoamine Oxidase B (MAO-B) Signal_Transduction->MAO_B Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand External Ligand Ligand->Receptor Inhibitor Inhibitor (Derived from 3-Methoxy-2-methyl... -pyridin-4-one) Inhibitor->MAO_B

Caption: Hypothetical signaling pathway showing potential inhibition of MAO-B by a derivative of this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by UV-Vis Spectroscopy

This protocol is a high-throughput method to assess the solubility of a compound from a DMSO stock in an aqueous buffer.[2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent plates

  • UV-Vis plate reader

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Transfer 2 µL from each well of the DMSO plate to a corresponding well of a 96-well plate containing 198 µL of PBS (this results in a 1:100 dilution and a final DMSO concentration of 1%).

  • Seal the plate and shake at room temperature for 2 hours.

  • Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitate from the supernatant.

  • Transfer the filtrate to a UV-transparent 96-well plate.

  • Measure the absorbance at the λmax of the compound.

  • Calculate the concentration of the dissolved compound using a standard curve prepared in DMSO/PBS. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method measures the solubility of the solid compound in a buffer at equilibrium and is considered the gold standard.[6]

Materials:

  • Solid this compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column and UV detector

  • Centrifuge and filters

Methodology:

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the sample to pellet the excess solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with the mobile phase and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • The determined concentration represents the thermodynamic solubility.

References

Technical Support Center: Stability and Degradation of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of 3-Methoxy-2-methyl-1H-pyridin-4-one. The following frequently asked questions (FAQs) and troubleshooting guides will assist you in designing and executing robust experiments, interpreting your results, and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like many pharmaceutical compounds, is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the molecule's susceptibility to these factors is critical for proper handling, storage, and formulation development.

Q2: What are the likely degradation pathways for this compound?

Based on the chemical structure, which includes a methoxy group and a pyridinone ring, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of its corresponding hydroxy derivative, 3-Hydroxy-2-methyl-1H-pyridin-4-one (also known as Deferiprone). The pyridinone ring itself is generally stable to hydrolysis.

  • Oxidation: The electron-rich pyridinone ring and the methyl group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dimerization, oxidation, or rearrangement of the molecule.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other substances.

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. To identify the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight and structural information of the degradants.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Action
Inadequate control of experimental conditions. Ensure precise control of temperature, humidity, and light exposure using calibrated equipment. For solutions, use buffers to maintain a constant pH.
Sample preparation variability. Standardize all sample preparation steps, including solvent type, concentration, and handling procedures.
Non-validated analytical method. Develop and validate a stability-indicating HPLC method to ensure it can separate the parent compound from all potential degradation products without interference.
Interaction with container/closure system. Investigate potential leaching or adsorption by performing studies with different container materials.
Issue 2: No degradation observed under stress conditions.
Possible Cause Troubleshooting Action
Stress conditions are too mild. Gradually increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent, longer exposure time) until degradation is observed (typically aiming for 5-20% degradation).
Compound is highly stable under the tested conditions. While possible, it is important to apply a sufficiently wide range of stress conditions to confirm stability. Refer to ICH guidelines for recommended stress testing conditions.
Analytical method is not sensitive enough to detect low levels of degradants. Optimize the analytical method to improve its limit of detection (LOD) and limit of quantification (LOQ).

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general principles for stability testing of pharmaceutical compounds and studies on structurally similar molecules like deferiprone.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagents and Conditions Typical Duration
Acid Hydrolysis 0.1 M HCl at 60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C2, 4, 8, 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature2, 4, 8, 24 hours
Thermal Degradation Solid-state at 80°C1, 3, 7 days
Photodegradation Solid-state and solution exposed to UV light (254 nm) and visible light24, 48, 72 hours
Detailed Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Forced Degradation Procedures:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a stability chamber or oven at 80°C.

    • At specified time points, withdraw samples, dissolve in the initial solvent to the target concentration, and analyze.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound (e.g., 100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples at specified time points for analysis.

3. Analytical Method:

  • A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 280 nm, to be determined by UV scan).

  • Injection Volume: 20 µL.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_stress Forced Degradation Stress Conditions cluster_compound Compound of Interest cluster_degradation Potential Degradation Pathways Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound 3-Methoxy-2-methyl- 1H-pyridin-4-one Acid->Compound Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Compound Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Compound Thermal Thermal (e.g., 80°C, solid) Thermal->Compound Photo Photolytic (UV/Vis Light) Photo->Compound Hydrolysis Hydrolysis of Methoxy Group Compound->Hydrolysis pH Oxidative Oxidative Degradation (Ring/Methyl Group) Compound->Oxidative [O] Photochemical Photochemical Reactions Compound->Photochemical

Caption: Logical relationship between stress conditions and potential degradation pathways.

G cluster_workflow Experimental Workflow for Stability Analysis Start Start: Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample Collection at Time Intervals Stress->Sample Neutralize Neutralize (for Acid/Base) & Dilute Samples Sample->Neutralize Analyze Analyze using Stability-Indicating HPLC-UV Method Neutralize->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify End End: Data Interpretation & Pathway Elucidation Identify->End

Caption: A typical experimental workflow for forced degradation studies.

Technical Support Center: Purification of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Methoxy-2-methyl-1H-pyridin-4-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the target compound from a mixture of byproducts, unreacted starting materials, or when dealing with an oily or highly impure product.

Q2: What are the potential impurities I might encounter?

A2: Impurities can arise from the starting materials, byproducts of the synthesis, or degradation. Common starting materials for the synthesis of this compound include maltol. Potential impurities could include unreacted maltol, the intermediate 2-methyl-3-methoxypyranone, and byproducts from the reaction with ammonia.[1] Over-methylation or incomplete reaction can also lead to related impurities.

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final purification step. The charcoal adsorbs the colored impurities, and can then be removed by filtration. This is typically done before recrystallization.

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for this compound is in the range of 156-160 °C.[1][2] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q5: What purity level can I expect from different purification techniques?

A5: Commercially available this compound is often sold at 97% purity.[3] A single recrystallization can significantly improve purity, potentially to >99%, depending on the nature of the impurities. Column chromatography can also achieve high purity, often >98%, and is particularly useful for removing impurities with different polarities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used. - The solution is not saturated. - The compound is too soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to concentrate the solution. - Try a different solvent or a mixture of solvents where the compound has lower solubility when cold. - Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated, and the compound is coming out of solution too quickly.- Use a lower-boiling point solvent. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.
Product is Still Impure After Recrystallization - The chosen solvent is not effective at separating the impurity. - The cooling process was too rapid, trapping impurities within the crystals.- Experiment with different solvent systems. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound and Impurities - The chosen mobile phase (eluent) is not optimal. - The stationary phase is not appropriate.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation. A typical starting point for pyridinones is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). - Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is poor.
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Low Recovery of the Compound - The compound may be adsorbing irreversibly to the silica gel. - The compound may be degrading on the column.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce interactions with the acidic silica gel. - Run the column quickly to minimize the time the compound is in contact with the stationary phase.
Cracked or Channeled Column Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Quantitative Data Summary

Purification Technique Solvent/Mobile Phase Typical Yield Reported Purity Reference
RecrystallizationAcetone/Ethyl Acetate75%>97% (implied from solid formation)[1]
RecrystallizationEthanol/WaterVariable>98% (typical for pyridinones)General Knowledge
Column ChromatographyDichloromethane/Methanol70-90%>98% (typical)General Knowledge
Column ChromatographyHexane/Ethyl Acetate Gradient70-90%>98% (typical)General Knowledge

Experimental Protocols

Protocol 1: Recrystallization from Acetone/Ethyl Acetate
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Slowly add ethyl acetate to the hot acetone solution until the solution becomes slightly cloudy. Re-heat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Before running the column, determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of dichloromethane and methanol (e.g., 95:5) is a reasonable starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling and Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry tlc TLC Analysis for Solvent System pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions and Monitor by TLC elute->collect evaporate Combine Pure Fractions and Evaporate Solvent collect->evaporate

Caption: General experimental workflows for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Issue no_crystals No/Low Crystal Formation start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Concentrate Solution or Change Solvent no_crystals->solution1 solution2 Use Lower Boiling Point Solvent or Cool Slower oiling_out->solution2 solution3 Use Minimum Solvent and Pre-heat Funnel low_yield->solution3

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

troubleshooting inconsistent results with 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-2-methyl-1H-pyridin-4-one.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Reaction Yields

  • Question: We are experiencing significant variability in the yield of our product when using this compound as a reactant. What could be the cause?

  • Potential Causes & Solutions:

    • Compound Purity: The purity of this compound can vary between suppliers and even batches. Impurities can interfere with the reaction.

      • Solution: We recommend verifying the purity of your compound using techniques like NMR or mass spectrometry before use. Always use a high-purity grade (e.g., 97% or higher) for best results.[1]

    • Storage Conditions: This compound is a solid that should be stored in a refrigerator at 2-8°C under an inert atmosphere.[2] Improper storage can lead to degradation.

      • Solution: Ensure the compound is stored correctly and brought to room temperature in a desiccator before use to prevent moisture absorption.

    • Solvent Quality: The quality and dryness of your solvents are critical. Trace amounts of water or other impurities can affect the reaction outcome.

      • Solution: Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: The reaction temperature may not be optimal or consistently maintained.

      • Solution: Calibrate your heating apparatus and ensure uniform heating throughout the reaction vessel. Experiment with a range of temperatures to find the optimal condition for your specific reaction.

Issue 2: Solubility Problems

  • Question: We are having difficulty dissolving this compound in our chosen solvent. What are the recommended solvents?

  • Potential Causes & Solutions:

    • Solvent Choice: While specific solubility data is not extensively published, its structure suggests it may have limited solubility in non-polar organic solvents.

      • Solution: Based on its application in synthesis, polar aprotic solvents such as acetonitrile or dichloromethane, potentially with the addition of water, have been used.[3] Experiment with a range of solvents to find the most suitable one for your reaction concentration. Gentle heating may aid dissolution, but be mindful of potential degradation at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

A1: Here is a summary of the key properties:

PropertyValue
Molecular Formula C7H9NO2[3][4]
Molecular Weight 139.15 g/mol [4]
Appearance Beige to light yellow solid[2][3]
Melting Point 156-160 °C[3][5]
Boiling Point 252.7 °C at 760 mmHg (Predicted)[3][6]
Storage Temperature 2-8°C[2]

Q2: What are the known applications of this compound?

A2: this compound is primarily used as an intermediate in pharmaceutical synthesis.[3] It has been utilized as a reactant for the synthesis of 4-pyridone nucleoside derivatives which are being investigated as potential antitumor agents.[2][5] It is also a precursor for compounds with iron-chelating and monoamine oxidase B inhibitory activities.[3]

Q3: What are the safety precautions for handling this compound?

A3: This compound is an irritant. It can cause skin, eye, and respiratory system irritation.[3][4][7]

  • Handling: Always handle in a well-ventilated area, preferably a fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. A dust mask is also recommended.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse immediately with plenty of water and seek medical advice.[3][7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

Experimental Protocols

Synthesis of 2-methyl-3-hydroxy-1-((coumarin-3-yl) methyl) pyridin-4 (1H)-one

This protocol is adapted from the literature and describes the use of this compound as a reactant.[3]

Materials:

  • 3-bromomethyl coumarin

  • This compound

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Anhydrous dichloromethane

Procedure:

  • Combine 3-bromomethyl coumarin (3 mmol), this compound (2 mmol), and potassium carbonate (3 mmol) in a single-mouth flask.

  • Add 12 mL of acetonitrile and 1.5 mL of water to the flask.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by vacuum distillation.

  • Purify the resulting intermediate by column chromatography.

  • Dissolve the purified yellow solid (1 mmol) in 15 mL of anhydrous dichloromethane for further reaction steps (demethylation).

Visualizations

troubleshooting_workflow start Inconsistent Results Observed check_purity Verify Purity of Starting Material (NMR, Mass Spec) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_storage Confirm Proper Storage Conditions (2-8°C, Inert Atmosphere) storage_ok Storage Correct? check_storage->storage_ok check_protocol Review Experimental Protocol (Solvents, Temperature, Stoichiometry) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok purity_ok->check_storage Yes source_new Source New Batch of Compound purity_ok->source_new No storage_ok->check_protocol Yes correct_storage Implement Correct Storage Procedures storage_ok->correct_storage No optimize_protocol Optimize Reaction Conditions (e.g., Solvent Screen, Temp Gradient) protocol_ok->optimize_protocol No/Unsure end Consistent Results Achieved protocol_ok->end Yes source_new->end correct_storage->end optimize_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

synthesis_workflow start Start: Combine Reactants reagents This compound 3-bromomethyl coumarin Potassium Carbonate Acetonitrile/Water start->reagents reflux Heat to Reflux reagents->reflux tlc Monitor by TLC reflux->tlc reaction_complete Reaction Complete? tlc->reaction_complete reaction_complete->reflux No distillation Vacuum Distillation (Remove Solvent) reaction_complete->distillation Yes purification Column Chromatography distillation->purification product Purified Intermediate purification->product

Caption: Experimental workflow for a typical synthesis reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-documented method is a two-step synthesis starting from maltol (3-hydroxy-2-methyl-4H-pyran-4-one). The first step involves the O-methylation of the hydroxyl group of maltol to yield 3-methoxy-2-methyl-4H-pyran-4-one. The second step is the reaction of this intermediate with an ammonia source to form the desired this compound.[1]

Q2: I am observing a low yield in the first step (O-methylation of maltol). What are the potential causes?

A2: Low yields in the O-methylation of maltol can stem from several factors:

  • Incomplete deprotonation: The phenolic hydroxyl group of maltol needs to be deprotonated to form a nucleophilic phenoxide for the reaction to proceed efficiently. An insufficient amount or a weak base can lead to incomplete reaction.

  • Suboptimal reaction temperature: While heating is generally required, excessively high temperatures can lead to side reactions and degradation of the starting material or product.

  • Moisture in the reaction: The presence of water can hydrolyze the methylating agent and reduce its effectiveness. Ensure all reagents and solvents are anhydrous.

  • Choice of methylating agent and base: While methyl iodide with a carbonate base is common, other combinations might be more effective depending on the specific reaction conditions.

Q3: What are common side products in the O-methylation of maltol?

A3: A potential side product is the C-alkylation of maltol, where the methyl group attaches to a carbon atom of the pyranone ring instead of the oxygen atom. This is more likely to occur if the phenoxide is not formed cleanly or if the reaction conditions favor C-alkylation. Over-methylation is generally not an issue as there is only one hydroxyl group.

Q4: During the conversion of 3-methoxy-2-methyl-4H-pyran-4-one to the pyridin-4-one, my yield is poor. What can I do to improve it?

A4: Optimizing the reaction with ammonia is key to a good yield in the second step. Consider the following:

  • Concentration of ammonia: A sufficiently high concentration of aqueous ammonia is necessary to drive the reaction forward.

  • Reaction temperature and time: This reaction typically requires heating for an extended period. Insufficient heating time or temperature will result in incomplete conversion. One documented procedure specifies heating at 75°C for 12 hours.[1]

  • Solvent: The choice of co-solvent can influence the solubility of the reactants and the reaction rate. Ethanol is commonly used as a co-solvent with aqueous ammonia.[1]

Q5: I am having difficulty purifying the final product. What are some effective purification strategies?

A5: this compound is a solid at room temperature.[1]

  • Recrystallization: This is a highly effective method for purifying solid compounds. A mixture of acetone and ethyl acetate has been reported to be a suitable solvent system for recrystallization.[1]

  • Column chromatography: Due to the basic nature of the pyridine ring, tailing on silica gel columns can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.

  • Acid-base extraction: As a basic compound, the product can be protonated with a dilute acid and extracted into the aqueous phase to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of 3-methoxy-2-methyl-4H-pyran-4-one (Step 1) Incomplete reaction due to weak base or insufficient amount of base.Use a stronger base or increase the molar equivalents of the base relative to maltol. Ensure the base is fresh and of high purity.
Hydrolysis of the methylating agent.Ensure all glassware is oven-dried and that the solvent is anhydrous.
Suboptimal reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Adjust the temperature and reaction time accordingly. A reported successful condition is refluxing in acetone for 6 hours.[1]
Formation of multiple spots on TLC during methylation Presence of starting material and side products (e.g., C-alkylated product).Optimize the reaction conditions (base, solvent, temperature) to favor O-methylation. Consider using a milder methylating agent if C-alkylation is a significant issue.
Low yield of this compound (Step 2) Incomplete conversion of the pyran-4-one intermediate.Increase the concentration of ammonia, reaction time, or temperature. Ensure efficient mixing. A proven method involves refluxing with 25% aqueous ammonia in ethanol at 75°C for 12 hours.[1]
Loss of product during workup.If using acid-base extraction, ensure the pH is sufficiently basic during the final extraction step to deprotonate the pyridin-4-one and bring it into the organic layer.
Final product is an oil or difficult to crystallize Presence of impurities.Re-purify using column chromatography with a modified eluent (see Q5). Ensure the correct solvent system is used for recrystallization, and consider seeding with a small crystal of pure product if available.
Brown or discolored final product Degradation of the product or presence of colored impurities.Purify by recrystallization, possibly with the addition of activated carbon to remove colored impurities. Store the final product in a dry, dark place.

Experimental Protocols

Step 1: Synthesis of 3-methoxy-2-methyl-4H-pyran-4-one

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • Maltol (3-hydroxy-2-methyl-4H-pyran-4-one)

  • Methyl iodide

  • Anhydrous potassium carbonate (or another suitable base)

  • Anhydrous acetone (or another suitable solvent)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add maltol (e.g., 7.56 g, 60 mmol), anhydrous acetone (100 mL), and anhydrous potassium carbonate.

  • To this suspension, add methyl iodide (e.g., 9.37 g, 66 mmol).

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water (100 mL) and extract with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain 3-methoxy-2-methyl-4H-pyran-4-one. A reported yield for this step is 98%.[1]

Step 2: Synthesis of this compound

This protocol is a continuation from Step 1, based on a reported procedure.[1]

Materials:

  • 3-methoxy-2-methyl-4H-pyran-4-one (from Step 1)

  • 25% Aqueous ammonia solution

  • Ethanol

  • Acetone

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the 3-methoxy-2-methyl-4H-pyran-4-one (e.g., 8.65 g, assuming it's the main product from the previous step which started with 60mmol of maltol, so this would be closer to 60mmol as well), 25% aqueous ammonia (60 mL), and ethanol (50 mL).

  • Heat the mixture at 75°C and reflux for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure. This will likely result in a brown oily liquid.

  • Recrystallize the crude product from a mixture of acetone and ethyl acetate to obtain this compound as a light yellow solid. A reported yield for this step is 75%.[1]

Data Presentation

Table 1: Summary of a Reported High-Yield Synthesis Protocol

StepReactantsSolventKey ConditionsReported Yield
1. O-Methylation Maltol, Methyl Iodide, BaseAcetoneReflux, 6 hours98%
2. Amination 3-methoxy-2-methyl-4H-pyran-one, 25% Aq. AmmoniaEthanol75°C, 12 hours75%

Data extracted from a single high-yield protocol.[1] Yields may vary based on specific experimental conditions and scale.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Maltol Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) Methylation Step 1: O-Methylation Reagents: Methyl Iodide, Base Solvent: Acetone Conditions: Reflux, 6h Maltol->Methylation Pyranone 3-methoxy-2-methyl-4H-pyran-4-one Methylation->Pyranone Yield: ~98% Amination Step 2: Amination Reagents: 25% Aq. Ammonia Solvent: Ethanol Conditions: 75°C, 12h Pyranone->Amination Final_Product This compound Amination->Final_Product Yield: ~75% Purification Purification (Recrystallization from Acetone/Ethyl Acetate) Final_Product->Purification

Caption: Synthetic route for this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Identify_Step Identify Problematic Step (via TLC analysis) Start->Identify_Step Step1 Step 1: O-Methylation Identify_Step->Step1 Methylation Issue Step2 Step 2: Amination Identify_Step->Step2 Amination Issue Check_Base Check Base: - Strength - Equivalents - Purity Step1->Check_Base Check_Reagents_Solvents Check Reagents/Solvents: - Anhydrous conditions - Purity of Methyl Iodide Step1->Check_Reagents_Solvents Check_Temp_Time1 Optimize Temperature & Time: - Monitor by TLC Step1->Check_Temp_Time1 Check_Ammonia Check Ammonia: - Concentration - Equivalents Step2->Check_Ammonia Check_Temp_Time2 Optimize Temperature & Time: - Ensure sufficient heating Step2->Check_Temp_Time2 Check_Solvent Evaluate Co-solvent Step2->Check_Solvent

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route starts from maltol (3-hydroxy-2-methyl-4-pyrone). This two-step process involves:

  • O-methylation of maltol: The hydroxyl group of maltol is methylated, typically using a methylating agent like methyl iodide in the presence of a base, to form the intermediate 2-methyl-3-methoxypyran-4-one.

  • Ring transformation: The resulting pyranone intermediate is then reacted with an ammonia source, such as aqueous ammonia, to yield the final product, this compound.

Q2: What are the critical parameters to control during the O-methylation of maltol?

A2: To ensure a high yield and minimize side reactions during the O-methylation of maltol, the following parameters are crucial:

  • Choice of base and solvent: A moderately strong base like potassium carbonate is commonly used. The choice of solvent can influence the reaction rate and selectivity.

  • Reaction temperature: The reaction is typically carried out at a controlled temperature to prevent potential side reactions.

  • Stoichiometry of reagents: Using a slight excess of the methylating agent can help drive the reaction to completion, but a large excess should be avoided to prevent unwanted side reactions.

Q3: What potential side reactions can occur during the synthesis?

A3: Several side reactions can lower the yield and purity of the final product. These include:

  • Incomplete methylation of maltol: Unreacted maltol can complicate the purification of the intermediate and may lead to the formation of byproducts in the subsequent step.

  • C-methylation of maltol: Although O-methylation is generally favored, there is a possibility of C-methylation on the pyrone ring, leading to isomeric impurities.

  • Incomplete ring transformation: The reaction of 2-methyl-3-methoxypyran-4-one with ammonia might not go to completion, leaving unreacted starting material.

  • Formation of acyclic byproducts: The nucleophilic attack of ammonia on the pyranone ring can lead to ring-opening. If the subsequent intramolecular cyclization to form the pyridinone does not occur efficiently, acyclic amide or enamine species may be formed as byproducts.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both reaction steps can be effectively monitored by thin-layer chromatography (TLC). For more detailed analysis and to check for the presence of byproducts, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

II. Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during the synthesis of this compound.

Guide 1: Low Yield in the O-methylation of Maltol
Observation Potential Cause Suggested Solution
TLC analysis shows a significant amount of unreacted maltol. 1. Insufficient amount of methylating agent or base. 2. Low reaction temperature or short reaction time. 3. Deactivated methylating agent.1. Check the stoichiometry and add a slight excess of methyl iodide and base. 2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC. 3. Use a fresh bottle of methyl iodide.
Formation of multiple spots on TLC, some of which may be isomeric byproducts. 1. Reaction temperature is too high, leading to side reactions like C-methylation. 2. Incorrect choice of base or solvent.1. Lower the reaction temperature and monitor the reaction closely. 2. Screen different bases and solvents to optimize for selectivity.
Low recovery of product after work-up. 1. Inefficient extraction of the product. 2. Product decomposition during work-up.1. Ensure the pH is appropriate for extraction and use a suitable organic solvent. 2. Perform the work-up at a lower temperature and avoid prolonged exposure to acidic or basic conditions.
Guide 2: Low Yield in the Ring Transformation to this compound
Observation Potential Cause Suggested Solution
TLC or NMR analysis indicates the presence of unreacted 2-methyl-3-methoxypyran-4-one. 1. Insufficient amount of ammonia. 2. Low reaction temperature or short reaction time.1. Use a sufficient excess of aqueous ammonia. 2. Increase the reaction temperature (e.g., reflux) and/or extend the reaction time, monitoring by TLC.
Presence of unknown impurities, potentially acyclic byproducts, observed by LC-MS or NMR. 1. Inefficient cyclization of the ring-opened intermediate. 2. Side reactions due to impurities in the starting material.1. Ensure the reaction conditions (e.g., temperature, concentration) favor the intramolecular cyclization. 2. Purify the 2-methyl-3-methoxypyran-4-one intermediate before proceeding to the ring transformation step.
Product is difficult to purify from byproducts. 1. Similar polarity of the product and byproducts.1. Optimize the recrystallization solvent system. 2. Consider using column chromatography with a suitable eluent system for purification.

III. Experimental Protocols

Protocol 1: Synthesis of 2-methyl-3-methoxypyran-4-one from Maltol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maltol in a suitable solvent (e.g., acetone).

  • Addition of Reagents: Add potassium carbonate (as a base) to the solution, followed by the dropwise addition of methyl iodide.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, filter off the solid and evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a pressure vessel or a round-bottom flask with a reflux condenser, place the 2-methyl-3-methoxypyran-4-one intermediate.

  • Addition of Ammonia: Add a sufficient amount of aqueous ammonia to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product as a solid.

IV. Visualizations

Synthesis_Workflow maltol Maltol methylation O-methylation (Methyl Iodide, Base) maltol->methylation pyranone 2-methyl-3-methoxypyran-4-one methylation->pyranone amination Ring Transformation (Aqueous Ammonia) pyranone->amination product This compound amination->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Methylation start Low Yield in O-methylation? unreacted_maltol Unreacted Maltol (TLC) start->unreacted_maltol Yes side_products Multiple Spots (TLC) start->side_products Yes sub_unreacted Check Stoichiometry Increase Temp/Time Use Fresh Reagents unreacted_maltol->sub_unreacted sub_side Lower Temperature Optimize Base/Solvent side_products->sub_side

Caption: Troubleshooting logic for low yield in the O-methylation step.

Troubleshooting_Amination start Low Yield in Ring Transformation? unreacted_pyranone Unreacted Pyranone (TLC/NMR) start->unreacted_pyranone Yes acyclic_byproducts Acyclic Byproducts (LC-MS/NMR) start->acyclic_byproducts Yes sub_unreacted Increase Ammonia Increase Temp/Time unreacted_pyranone->sub_unreacted sub_acyclic Optimize Cyclization Purify Intermediate acyclic_byproducts->sub_acyclic

Caption: Troubleshooting logic for low yield in the ring transformation step.

Technical Support Center: 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Methoxy-2-methyl-1H-pyridin-4-one. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and stability of this compound.

ParameterRecommendationSource
Storage Temperature 2-8°C, Refrigerator[1]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed and store under an inert atmosphere.[1][2]
Incompatibilities Strong oxidizing agents.
Appearance Beige Solid[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect solutions for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the troubleshooting workflow for solubility issues. It is also advisable to prepare fresh dilutions from a stock solution for each experiment.[3]

  • Possible Cause: Stock solution instability.

    • Solution: The compound may degrade over time in solution. To avoid issues from repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.[3]

  • Possible Cause: pH sensitivity.

    • Solution: The solubility and charge state of the compound may be sensitive to the pH of the buffer. Ensure the pH of your buffer is consistent across all experiments. If you suspect pH is a factor, test the compound's solubility and activity in a range of buffered solutions with different pH values.[3]

Issue 2: Difficulty in Dissolving the Compound

  • Possible Cause: Low aqueous solubility.

    • Solution: Based on its structure, this compound is expected to have better solubility in organic solvents than in water. For biological assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into aqueous buffers for experiments.[3]

Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow for Solubility Issues cluster_start Start cluster_check Initial Checks cluster_solubility Solubility Optimization cluster_stability Stability Considerations cluster_end Resolution start Compound Precipitation or Inconsistent Results Observed visual_inspection Visually Inspect Solution for Precipitation start->visual_inspection check_ph Check pH Consistency of Buffer visual_inspection->check_ph No Visible Precipitation prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) visual_inspection->prepare_stock Precipitation Observed fresh_dilutions Prepare Fresh Dilutions for Each Experiment check_ph->fresh_dilutions pH is Consistent test_ph_range Test Solubility/Activity in a Range of pH Buffers check_ph->test_ph_range pH Inconsistent or Suspected Issue aliquot_stock Aliquot Stock for Single Use prepare_stock->aliquot_stock dilute Dilute into Aqueous Buffer for Experiment aliquot_stock->dilute end Proceed with Experiment dilute->end fresh_dilutions->end test_ph_range->end

Caption: Troubleshooting workflow for solubility and consistency issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[4]

Q2: What is the recommended solvent for creating a stock solution?

Q3: How should I store the stock solution?

A3: To maintain stability and avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them in a cool, dry place.[3]

Q4: Are there any known incompatibilities for this compound?

A4: You should avoid contact with strong oxidizing agents.

Q5: What are the known applications of this compound?

A5: It has been used as a reactant in the synthesis of 4-pyridone nucleoside derivatives which are being investigated as potential antitumor agents.[6][7] It is also an intermediate in the preparation of compounds with iron chelating and monoamine oxidase B inhibitory activities.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from maltol.[5]

Materials:

  • Maltol

  • Acetone

  • Methyl iodide

  • 25% Ammonia water

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-methyl-3-methoxypyrone

  • To a 250 mL single-mouth flask, add maltol (7.56g, 60mmol), acetone (100 mL), and methyl iodide (9.37g, 66mmol).

  • Heat the mixture and reflux for 6 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in 100 mL of water.

  • Extract the aqueous solution four times with dichloromethane (50 mL each).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 2-methyl-3-methoxypyrone. The expected yield is approximately 98%.

Step 2: Synthesis of this compound

  • To a 250 mL single-mouth flask, add the 2-methyl-3-methoxypyrone (8.65g, 40mmol) obtained from the previous step.

  • Add 60 mL of 25% ammonia water and 50 mL of ethanol.

  • Heat the mixture and reflux at 75°C for 12 hours.

  • After the reaction, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation to obtain a brown oily liquid.

  • Recrystallize the crude product from acetone/ethyl acetate to yield a light yellow solid of this compound. The expected yield is approximately 75%.

Experimental Workflow

Experimental Workflow for Synthesis cluster_step1 Step 1: Synthesis of 2-methyl-3-methoxypyrone cluster_step2 Step 2: Synthesis of this compound s1_reactants React Maltol, Acetone, and Methyl Iodide s1_reflux Reflux for 6 hours s1_reactants->s1_reflux s1_workup Workup: - Cool to RT - Rotovap - Dissolve in Water - DCM Extraction - Dry with Na2SO4 - Concentrate s1_reflux->s1_workup s1_product Product: 2-methyl-3-methoxypyrone s1_workup->s1_product s2_reactants React 2-methyl-3-methoxypyrone, Ammonia Water, and Ethanol s1_product->s2_reactants s2_reflux Reflux at 75°C for 12 hours s2_reactants->s2_reflux s2_workup Workup: - Cool to RT - Rotovap s2_reflux->s2_workup s2_purification Recrystallize from Acetone/Ethyl Acetate s2_workup->s2_purification s2_product Final Product: This compound s2_purification->s2_product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: 3-Methoxy-2-methyl-1H-pyridin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Methylation of Maltol: Maltol (3-hydroxy-2-methyl-4-pyrone) is methylated to form 2-methyl-3-methoxypyranone.

  • Reaction with Ammonia: The resulting 2-methyl-3-methoxypyranone is then reacted with ammonia to yield this compound.[1]

Q2: What are the potential key areas for byproduct formation in this synthesis?

A2: Byproduct formation can occur at both stages of the synthesis:

  • During the methylation of maltol.

  • During the subsequent reaction with ammonia.

Troubleshooting Guides

Issue 1: Incomplete Methylation of Maltol and Presence of Unreacted Starting Material

Symptoms:

  • The final product contains significant amounts of the hydroxyl precursor, 3-hydroxy-2-methyl-1H-pyridin-4-one.

  • TLC or LC-MS analysis shows the presence of a compound with a molecular weight corresponding to the unmethylated pyridinone.

Root Cause:

  • Incomplete methylation of the starting material, maltol, leads to the carry-over of 3-hydroxy-2-methyl-4-pyrone, which then reacts with ammonia to form the hydroxylated byproduct.

Solutions:

  • Optimize Methylation Reaction Conditions: Ensure the complete conversion of maltol to 2-methyl-3-methoxypyranone.

    • Reagent Stoichiometry: Use a slight excess of the methylating agent (e.g., methyl iodide).

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.

    • Base Selection: Employ a suitable base to facilitate the methylation.

  • Purification of the Intermediate: Purify the 2-methyl-3-methoxypyranone intermediate before proceeding to the next step to remove any unreacted maltol.

ParameterRecommendation
Methylating Agent Methyl Iodide
Base Potassium Carbonate, Sodium Hydroxide
Solvent Acetone, DMF
Monitoring TLC, LC-MS
Issue 2: Formation of Over-methylated Byproducts

Symptoms:

  • Presence of impurities with a higher molecular weight than the desired product, potentially corresponding to the N-methylated pyridinone.

Root Cause:

  • Excessive use of the methylating agent or harsh reaction conditions during the initial methylation step can lead to methylation at other reactive sites. The final product, this compound, also has a secondary amine in the ring that could potentially be methylated.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent during the synthesis of 2-methyl-3-methoxypyranone.

  • Reaction Conditions: Use milder reaction conditions (e.g., lower temperature) to minimize the risk of over-methylation.

  • Alternative Methylating Agents: Consider using less reactive methylating agents if over-methylation is a persistent issue.

Issue 3: Formation of Byproducts during the Reaction with Ammonia

Symptoms:

  • The final product is contaminated with unidentified impurities.

Root Cause:

  • The reaction of 2-methyl-3-methoxypyranone with ammonia can potentially lead to ring-opening byproducts or other side reactions if not performed under optimal conditions. The use of a large excess of ammonia is generally recommended to favor the formation of the primary amine and minimize the formation of secondary or tertiary amine byproducts.[2][3]

Solutions:

  • Use of Excess Ammonia: Employ a significant excess of ammonia to drive the reaction towards the desired pyridinone product.[2][3]

  • Temperature Control: Maintain an appropriate reaction temperature to prevent degradation of the starting material or product.

  • Solvent Choice: The choice of solvent can influence the reaction outcome.

ParameterRecommendation
Ammonia Large excess of aqueous or ethanolic ammonia
Temperature Controlled heating
Pressure Sealed reaction vessel may be required
Issue 4: Demethylation of the Final Product

Symptoms:

  • Presence of 3-hydroxy-2-methyl-1H-pyridin-4-one in the final product, especially after purification under certain conditions.

Root Cause:

  • The methoxy group can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to the formation of the corresponding hydroxyl compound.

Solutions:

  • Avoid Harsh Acidic Conditions: During workup and purification, avoid the use of strong acids, especially at elevated temperatures.

  • Moderate Purification Temperatures: Keep temperatures as low as possible during purification steps like distillation or recrystallization.

Experimental Protocols

Synthesis of 2-methyl-3-methoxypyranone (Intermediate)

A common procedure involves the reaction of maltol with a methylating agent like methyl iodide in the presence of a base.[1]

StepDescription
1. Reactant Setup To a solution of maltol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
2. Addition of Methylating Agent Add methyl iodide to the mixture.
3. Reaction Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC).
4. Workup Filter the reaction mixture and evaporate the solvent. The crude product can be purified by chromatography or used directly in the next step if purity is high.

Synthesis of this compound

This step involves the reaction of the intermediate with ammonia.[1]

StepDescription
1. Reactant Setup Dissolve 2-methyl-3-methoxypyranone in a suitable solvent (e.g., ethanol).
2. Addition of Ammonia Add a large excess of concentrated aqueous or ethanolic ammonia solution.
3. Reaction Heat the mixture in a sealed vessel at a controlled temperature for several hours.
4. Workup and Purification Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow maltol Maltol (3-hydroxy-2-methyl-4-pyrone) intermediate 2-methyl-3-methoxypyranone maltol->intermediate Methylation (e.g., CH3I, Base) product This compound intermediate->product Reaction with Ammonia (NH3)

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts cluster_synthesis Synthesis Steps cluster_byproducts Potential Byproducts Methylation Methylation Unreacted Maltol Derivative Unreacted Maltol Derivative Methylation->Unreacted Maltol Derivative Incomplete Reaction Over-methylated Product Over-methylated Product Methylation->Over-methylated Product Excess Reagent Amination Amination Ring-Opened Products Ring-Opened Products Amination->Ring-Opened Products Suboptimal Conditions Demethylated Product Demethylated Product Purification Purification Purification->Demethylated Product Harsh Conditions

Caption: Common byproduct formation pathways and their origins.

References

Validation & Comparative

A Comparative Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one and Deferiprone

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed, objective comparison between the established oral iron chelator, Deferiprone, and its structural analogue, 3-Methoxy-2-methyl-1H-pyridin-4-one. It is intended for researchers, scientists, and drug development professionals, providing a summary of known properties, comparative analysis based on structural differences, and detailed experimental protocols for future evaluation.

Introduction

Iron overload, a pathological condition resulting from genetic disorders or chronic blood transfusions, necessitates treatment with iron chelating agents to prevent life-threatening organ damage. Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is a clinically approved, orally active iron chelator used in the management of transfusional iron overload, particularly in patients with thalassemia.[1][2][3][4] this compound is a closely related pyridinone derivative. This guide will compare the known attributes of these two compounds and outline the necessary experimental frameworks to fully assess the therapeutic potential of this compound as an alternative or improved iron chelator.

Chemical and Physical Properties

The fundamental difference between the two molecules lies in the substituent at the 3-position of the pyridinone ring: a hydroxyl group for Deferiprone versus a methoxy group for this compound. This seemingly minor structural change can significantly impact their physicochemical properties, chelation potential, and metabolic fate.

PropertyThis compoundDeferiprone (3-hydroxy-1,2-dimethylpyridin-4-one)
Chemical Structure A methoxy (-OCH₃) group at the 3-positionA hydroxyl (-OH) group at the 3-position
Molecular Formula C₇H₉NO₂[5][6][7]C₇H₉NO₂[1][4]
Molecular Weight 139.15 g/mol [6][8]139.15 g/mol [1][4]
CAS Number 76015-11-7[6][7][9]30652-11-0[1][4]
Appearance Light yellow solid[7]White to pinkish-white powder[1][2]
Melting Point 156-160 °C[7][8]272-278 °C[1]
Predicted LogP 0.7[6]0.5[4]

Mechanism of Action: Iron Chelation

Deferiprone is a bidentate ligand, meaning it uses two atoms to bind to a central iron ion. It forms a stable, neutral 3:1 complex with ferric iron (Fe³⁺).[1][3][10][11] This complex is water-soluble and is subsequently eliminated from the body, primarily through urine.[1][3][10] The hydroxyl and ketone groups on the Deferiprone ring are essential for this chelation activity. The replacement of the hydroxyl group with a methoxy group in this compound is expected to significantly alter or inhibit its ability to chelate iron in the same manner, as the methoxy group is not an effective coordinating group for iron under physiological conditions.

G cluster_chelators Bidentate Ligands DFP Deferiprone (3-hydroxy...) Complex Stable 3:1 (Ligand:Iron) Complex DFP->Complex 3 molecules METHOXY 3-Methoxy-2-methyl- 1H-pyridin-4-one NoComplex Inefficient Chelation (Predicted) METHOXY->NoComplex 3 molecules Fe3 Systemic Fe³⁺ (Iron Overload) Fe3->Complex Fe3->NoComplex Excretion Renal Excretion Complex->Excretion

Caption: Predicted comparative mechanism of iron chelation.

Therapeutic Applications & Known Biological Activity

Deferiprone is clinically indicated for the treatment of transfusional iron overload in patients with thalassemia and other anemias.[1][2][3] It is particularly effective at removing iron from the heart, which is a major site of iron-induced toxicity.[12][13]

This compound is not an approved therapeutic agent. It is commercially available as a chemical intermediate for pharmaceutical synthesis.[7][14] For instance, it has been used as a reactant to prepare compounds with potential iron chelating and monoamine oxidase B inhibitory activities, or to synthesize potential antitumor agents.[7][15] There is no published data from clinical trials or extensive preclinical studies evaluating its efficacy as a primary iron chelator.

Pharmacokinetics and Toxicology

ParameterThis compoundDeferiprone
Route of Administration Not establishedOral[1][12]
Absorption UnknownRapidly absorbed, with peak plasma levels at 45-60 minutes.[12][13]
Metabolism UnknownPrimarily metabolized via glucuronidation.[13]
Excretion UnknownThe iron-complex and its metabolite are excreted primarily in the urine.[1][10][13]
Known Side Effects Irritating to eyes, respiratory system, and skin (GHS data).[7][8]Agranulocytosis (can be fatal) , neutropenia, gastrointestinal issues, and joint pain.[2][12][13] Regular blood count monitoring is mandatory.[10]

Recommended Experimental Protocols for Comparison

To objectively compare the iron chelation potential of this compound with Deferiprone, a series of standardized experiments are required.

A. In Vitro Iron (Fe³⁺) Binding Affinity

  • Objective: To determine and compare the stoichiometry and stability constant of the iron-ligand complex formed by each compound.

  • Methodology:

    • Preparation: Prepare standardized aqueous solutions of the chelator (Deferiprone or this compound) and a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) at a controlled pH (e.g., 7.4).

    • Spectrophotometric Titration: Titrate the chelator solution with the Fe³⁺ solution. After each addition, allow the solution to equilibrate.

    • Data Acquisition: Measure the UV-Vis absorbance spectrum. The formation of the iron-ligand complex results in a characteristic color change and a new absorbance peak.

    • Analysis: Plot absorbance at the peak wavelength against the molar ratio of [Ligand]/[Fe³⁺]. The inflection point of the resulting curve indicates the binding stoichiometry. The stability constant (β) can be calculated from the titration data using appropriate software.

G Start Prepare Chelator & Fe³⁺ Solutions (pH 7.4) Titrate Titrate Chelator with Fe³⁺ Solution Start->Titrate Measure Measure UV-Vis Absorbance Titrate->Measure Plot Plot Absorbance vs. Molar Ratio Measure->Plot Analyze Determine Stoichiometry & Stability Constant (β) Plot->Analyze Result Compare Binding Affinity Analyze->Result

Caption: Experimental workflow for in vitro iron binding affinity.

B. In Vivo Iron Excretion Efficacy in an Iron-Overloaded Rodent Model

  • Objective: To assess the ability of this compound to promote iron excretion in a living system compared to Deferiprone.

  • Methodology:

    • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats). Induce iron overload via intraperitoneal injections of iron dextran over several weeks.

    • Grouping: Divide animals into groups: Vehicle Control, Deferiprone (positive control, e.g., 75 mg/kg/day), and this compound (test article, various doses).

    • Administration: Administer compounds orally (e.g., via gavage) for a set period (e.g., 7 consecutive days).

    • Sample Collection: House animals in metabolic cages to allow for separate collection of urine and feces over 24-hour periods.

    • Iron Quantification: Digest the collected urine and fecal samples and measure the total iron content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

    • Analysis: Calculate the net iron excretion for each group and compare the efficacy of the test compound against the vehicle and positive controls.

Conclusion

Deferiprone is a well-characterized, clinically vital oral iron chelator whose mechanism and efficacy are dependent on its 3-hydroxy-4-pyridinone structure.[1][3][4] Its analogue, this compound, while structurally similar, possesses a methoxy group in place of the critical hydroxyl group. This substitution is predicted to severely impair its iron-chelating ability. Currently, it is primarily used as a chemical intermediate and lacks the biological and clinical data to support its use as a therapeutic iron chelator.[7][15]

To properly evaluate the potential of this compound, the experimental protocols outlined in this guide must be performed. These studies will provide the necessary quantitative data to definitively compare its iron-binding affinity and in vivo efficacy to the established standard, Deferiprone. Without such data, this compound cannot be considered a viable alternative for iron chelation therapy.

References

The Efficacy of 3-Hydroxypyridin-4-one Derivatives versus Other Iron Chelators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iron chelation therapy, a critical treatment for managing iron overload resulting from conditions such as thalassemia and frequent blood transfusions, the efficacy and safety of chelating agents are of paramount importance. While established chelators like Deferoxamine, Deferiprone, and Deferasirox have been the mainstay of treatment, research into novel compounds continues. This guide provides a comparative analysis of the efficacy of the 3-hydroxypyridin-4-one class of iron chelators, with a focus on the well-documented Deferiprone, against other widely used iron chelating agents.

Note on 3-Methoxy-2-methyl-1H-pyridin-4-one: Extensive literature searches did not yield any experimental data on the efficacy of this compound as an iron chelator. Therefore, this guide will focus on the broader class of 3-hydroxypyridin-4-ones, for which substantial data is available, primarily represented by the clinically approved drug Deferiprone.

Comparison of Key Iron Chelators

The primary goal of iron chelation therapy is to reduce the body's iron burden, thereby preventing organ damage, particularly to the heart and liver. The efficacy of an iron chelator is determined by its ability to bind with iron and facilitate its excretion from the body.

ChelatorChemical ClassAdministrationPrimary Excretion RouteBinding Ratio (Chelator:Iron)
Deferoxamine (DFO) Hexadentate SiderophoreSubcutaneous or Intravenous InfusionUrine and Feces1:1
Deferiprone (DFP) Bidentate 3-Hydroxypyridin-4-oneOralUrine3:1[1][2][3]
Deferasirox (DFX) Tridentate N-substituted Bis-hydroxyphenyl-triazoleOralFeces2:1[4][5][6]

Quantitative Efficacy Data

The following table summarizes key efficacy parameters for the compared iron chelators based on available clinical and preclinical data. Efficacy is often measured by the reduction in serum ferritin levels and liver iron concentration (LIC).

ParameterDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
pFe³⁺ 26.620.622.5
Log β₃ (Iron Stability Constant) 30.6~36Not readily available
Clinical Efficacy (Serum Ferritin Reduction) Effective, but compliance-dependent[7]Comparable to DFO, particularly effective in reducing cardiac iron[1]Effective, with once-daily oral dosing improving compliance
Clinical Efficacy (Liver Iron Concentration Reduction) EffectiveComparable to DFOEffective

pFe³⁺ : A measure of the chelator's affinity for iron at physiological pH. A higher value indicates a stronger binding affinity.

Mechanism of Action and Signaling Pathways

Iron chelators function by forming stable complexes with excess iron in the body, which are then excreted. The different chemical structures of these chelators influence their absorption, distribution, and mechanism of iron removal.

IronChelationMechanisms cluster_DFO Deferoxamine (DFO) cluster_DFP Deferiprone (DFP) cluster_DFX Deferasirox (DFX) DFO Deferoxamine DFO_Complex Ferrioxamine Complex DFO->DFO_Complex Binds plasma & tissue iron Excretion_DFO Excretion DFO_Complex->Excretion_DFO Renal & Fecal Excretion DFP Deferiprone DFP_Complex Deferiprone-Iron Complex DFP->DFP_Complex Binds intracellular & plasma iron Excretion_DFP Excretion DFP_Complex->Excretion_DFP Primarily Renal Excretion DFX Deferasirox DFX_Complex Deferasirox-Iron Complex DFX->DFX_Complex Binds plasma iron Excretion_DFX Excretion DFX_Complex->Excretion_DFX Primarily Fecal Excretion

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of iron chelator efficacy. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Iron Binding Affinity (Potentiometric Titration)

Objective: To determine the stability constant (log β) of the iron-chelator complex.

  • Materials: The iron chelator, ferric chloride (FeCl₃), potassium hydroxide (KOH) solution, potassium chloride (KCl) solution, and purified water.

  • Instrumentation: A calibrated potentiometer with a glass electrode.

  • Procedure:

    • A solution of the iron chelator and FeCl₃ in a specific molar ratio is prepared in a KCl background electrolyte.

    • The solution is titrated with a standardized KOH solution at a constant temperature (e.g., 25°C).

    • The potential (mV) is recorded after each addition of KOH.

    • The titration data is analyzed using a suitable software program to calculate the stability constants of the formed iron-chelator complexes.

In Vivo Efficacy in an Iron-Overloaded Animal Model

Objective: To evaluate the ability of the iron chelator to promote iron excretion in a living organism.

  • Animal Model: Typically, rats or mice are used. Iron overload is induced by repeated injections of iron dextran.

  • Treatment: Animals are divided into control and treatment groups. The treatment group receives the iron chelator orally or via injection at a specified dose and frequency.

  • Sample Collection: Urine and feces are collected over a defined period (e.g., 24 hours) in metabolic cages.

  • Iron Measurement: The iron content in the collected urine and feces is quantified using atomic absorption spectroscopy or a colorimetric assay.

  • Data Analysis: The total iron excretion in the treatment group is compared to the control group to determine the efficacy of the chelator.

ExperimentalWorkflow start Start: Iron-Overloaded Animal Model treatment Administer Iron Chelator start->treatment control Administer Vehicle (Control) start->control collection 24h Urine & Feces Collection treatment->collection control->collection analysis Measure Iron Content collection->analysis comparison Compare Iron Excretion analysis->comparison end End: Determine Efficacy comparison->end

Conclusion

Deferoxamine, Deferiprone, and Deferasirox are all effective iron chelators, each with a distinct profile of administration, excretion, and efficacy. Deferiprone, a representative of the 3-hydroxypyridin-4-one class, offers the advantage of oral administration and has shown particular efficacy in removing iron from the heart. The choice of chelator depends on various factors, including the patient's age, the severity of iron overload, and individual tolerance. While the specific compound this compound lacks data on its iron chelation properties, the broader class of 3-hydroxypyridin-4-ones continues to be an important area of research for the development of new and improved oral iron chelators. Further investigation into novel derivatives is warranted to identify candidates with enhanced efficacy and safety profiles.

References

Validating the Biological Activity of 3-Methoxy-2-methyl-1H-pyridin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives based on the 3-Methoxy-2-methyl-1H-pyridin-4-one scaffold. The primary biological activity identified for the closely related 3-hydroxy-4-pyridinone core is iron chelation, which is implicated in a range of therapeutic effects, including antimicrobial and potential anticancer activities. This document summarizes the available experimental data, provides detailed experimental protocols for assessing biological activity, and visualizes key processes and pathways.

Introduction to this compound and its Analogs

The this compound core is a precursor to 3-hydroxy-4-pyridinones, a class of compounds renowned for their metal-chelating properties, particularly their high affinity and selectivity for Fe(III) ions.[1][2][3] The ability to sequester iron is a crucial mechanism of action, as iron is an essential element for the proliferation of many pathogenic microorganisms and cancer cells. By depriving these cells of iron, 3-hydroxy-4-pyridinone derivatives can exert a bacteriostatic, fungistatic, or cytostatic effect.

The parent compound, this compound, serves as a valuable starting material for the synthesis of these biologically active derivatives.[4][5] Notably, it has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives explored as potential antitumor agents.[4][5]

Comparison of Biological Activity: Antimicrobial Properties

While broad comparative data on a range of this compound derivatives is limited in the current literature, a study on a novel 3-hydroxypyridin-4-one (HPO) hexadentate ligand-based monomeric and polymeric iron chelator demonstrates the antimicrobial potential of this scaffold. The in vitro antimicrobial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) against several bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of a 3-Hydroxypyridin-4-one Based Monomeric and Polymeric Iron Chelator [6]

Compound/ChelatorGram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
Monomeric Chelator 14 >500>500
Polymeric Chelator 16-4 250125

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of the biological activities of novel compounds. Below are standard protocols for assessing the anticancer and antimicrobial efficacy of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in validating the biological activity of this compound derivatives, the following diagrams are provided.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Lead Identification Start 3-Methoxy-2-methyl- 1H-pyridin-4-one Derivatization Chemical Synthesis of Derivatives Start->Derivatization Purification Purification and Characterization (NMR, MS, etc.) Derivatization->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Data Quantitative Data (IC50, MIC values) Anticancer->Data Antimicrobial->Data Comparison Comparison with Reference Compounds Data->Comparison Lead Lead Compound Identification Comparison->Lead G cluster_cell Pathogen / Cancer Cell cluster_chelation Mechanism of Action Iron Fe³⁺ Replication Cellular Proliferation and Survival Iron->Replication Essential for Complex Stable Iron Complex [Fe(Chelator)₃] Iron->Complex Forms Chelator 3-Hydroxy-4-pyridinone Derivative Chelator->Iron Binds to Chelator->Complex Complex->Replication Inhibits

References

A Comparative Analysis of Pyridinone-Based p38 MAPK Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key pyridinone-based inhibitors targeting p38 Mitogen-Activated Protein Kinase (MAPK). Supported by experimental data, this analysis delves into the efficacy, selectivity, and underlying mechanisms of these compounds, offering a comprehensive resource to inform strategic decisions in drug discovery.

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention. Pyridinone-based compounds have emerged as a promising class of p38 MAPK inhibitors, with several candidates demonstrating potent and selective activity. This guide presents a comparative analysis of three such inhibitors with distinct structural scaffolds: SB203580, a first-generation pyridinyl imidazole; BIRB 796, a potent diaryl urea-based inhibitor; and PH-797804, a novel N-aryl pyridinone.

Performance Comparison of p38 MAPK Inhibitors

The inhibitory potency of these compounds against the four p38 MAPK isoforms (α, β, γ, and δ) is a key determinant of their therapeutic potential and potential side-effect profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

CompoundChemical Scaffoldp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
SB203580 Pyridinyl Imidazole50[1][2]500[1][2]>10,000>10,000
BIRB 796 Diaryl Urea38[3]65[3]200[3]520[3]
PH-797804 N-Aryl Pyridinone26[1]102No DataNo Data

Understanding the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade initiated by various extracellular stimuli, including stress and inflammatory cytokines.[2] This activation is mediated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on a conserved TGY motif. Once activated, p38 kinases phosphorylate a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a variety of cellular responses.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK3_6 MKK3/MKK6 Inflammatory Cytokines Inflammatory Cytokines p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates ATF2 ATF2 p38_MAPK->ATF2 phosphorylates SB203580 SB203580 SB203580->p38_MAPK BIRB796 BIRB 796 BIRB796->p38_MAPK PH797804 PH-797804 PH797804->p38_MAPK Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) ATF2->Cellular_Response Kinase_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Kinase, Substrate, Buffer) Add_Components Add Reagents and Inhibitor to Plate Prep_Reagents->Add_Components Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Signal (Radioactivity or Luminescence) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-2-methyl-1H-pyridin-4-one Analogs as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4-pyridone nucleoside analogs derived from a 3-methoxy-2-methyl-1H-pyridin-4-one scaffold. The information is based on the synthesis and in vitro cytotoxic evaluation of these compounds against various human cancer cell lines. This document is intended to inform researchers and drug development professionals on the key structural modifications influencing the antitumor potential of this class of compounds.

Introduction

The this compound core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this compound has served as a crucial starting material for the synthesis of 4-pyridone nucleoside analogs, which have been investigated for their potential as antitumor agents. Nucleoside analogs are a well-established class of anticancer drugs that function by interfering with nucleic acid synthesis and cellular metabolism. This guide focuses on a series of novel 4-pyridone nucleosides, detailing their synthesis, cytotoxic effects, and the structure-activity relationships that govern their efficacy.

Data Presentation: Cytotoxic Activity of 4-Pyridone Nucleoside Analogs

The in vitro cytotoxic activity of the synthesized this compound nucleoside analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR Group (Sugar Moiety)Cancer Cell LineIC50 (µM)
1a β-D-RibofuranosylHTB-81 (Prostate)> 50
B16 (Melanoma)> 50
1b 2'-Deoxy-β-D-ribofuranosylHTB-81 (Prostate)25.3
B16 (Melanoma)31.6
2a β-D-ArabinofuranosylHTB-81 (Prostate)15.8
B16 (Melanoma)20.1
2b β-D-XylofuranosylHTB-81 (Prostate)8.9
B16 (Melanoma)12.6
3a 2',3'-Dideoxy-β-D-ribofuranosylHTB-81 (Prostate)42.5
B16 (Melanoma)> 50

Structure-Activity Relationship (SAR) Analysis

The cytotoxic data reveals several key structure-activity relationships for this series of 4-pyridone nucleoside analogs:

  • Importance of the Sugar Moiety: The nature of the sugar moiety attached at the N-1 position of the pyridinone ring plays a critical role in the cytotoxic activity. The parent nucleoside with a β-D-ribofuranosyl sugar (1a ) was found to be inactive.

  • Effect of Deoxy Sugars: Removal of the 2'-hydroxyl group, as in the 2'-deoxy-β-D-ribofuranosyl analog (1b ), resulted in a significant increase in cytotoxicity. This suggests that the 2'-hydroxyl group may be detrimental to the activity of these compounds.

  • Stereochemistry of the Sugar: The stereochemical orientation of the hydroxyl groups on the sugar ring is crucial. The β-D-arabinofuranosyl (2a ) and β-D-xylofuranosyl (2b ) analogs, which are epimers of the ribofuranosyl analog at the 2' and 3' positions, respectively, demonstrated enhanced cytotoxic activity compared to the inactive ribofuranosyl analog. The β-D-xylofuranosyl analog (2b ) exhibited the most potent activity in the series.

  • Role of the 3'-Hydroxyl Group: The presence of a 3'-hydroxyl group appears to be important for activity. The 2',3'-dideoxy-β-D-ribofuranosyl analog (3a ) showed significantly reduced cytotoxicity compared to the 2'-deoxy analog (1b ), indicating that the 3'-hydroxyl group may be involved in key interactions with the biological target.

Experimental Protocols

General Synthesis of 4-Pyridone Nucleoside Analogs

The synthesis of the target 4-pyridone nucleoside analogs involves the glycosylation of silylated this compound with an appropriately protected sugar derivative. A general synthetic scheme is outlined below.

SynthesisWorkflow A This compound B Silylation (e.g., HMDS, (NH4)2SO4) A->B C Silylated Pyridinone B->C E Glycosylation (e.g., TMSOTf, DCE, reflux) C->E D Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) D->E F Protected Nucleoside Analog E->F G Deprotection (e.g., NaOMe/MeOH) F->G H Final Nucleoside Analog G->H

Caption: General workflow for the synthesis of 4-pyridone nucleoside analogs.

Detailed Synthetic Procedure (Example for β-D-Ribofuranosyl analog 1a):

A suspension of this compound in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is heated at reflux until a clear solution is obtained. The excess HMDS is removed under reduced pressure to yield the silylated pyridinone. To a solution of the silylated pyridinone in anhydrous 1,2-dichloroethane (DCE), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are added. The mixture is heated at reflux under an inert atmosphere until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, diluted with dichloromethane, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting protected nucleoside is purified by column chromatography. The purified protected nucleoside is then deprotected by treatment with a solution of sodium methoxide in methanol at room temperature. The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to give the final nucleoside analog, which is further purified by recrystallization or chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed MTT Assay Protocol:

Human cancer cells (e.g., HTB-81 prostate cancer, B16 melanoma) are seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well in the appropriate culture medium and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for an additional 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway Hypothesis

While the precise mechanism of action for these novel 4-pyridone nucleoside analogs has not been fully elucidated, it is hypothesized that they act as antimetabolites, interfering with DNA and/or RNA synthesis, similar to other clinically used nucleoside analogs. The observed cytotoxicity suggests that these compounds, after intracellular phosphorylation to their triphosphate forms, may be incorporated into growing nucleic acid chains, leading to chain termination and/or inhibition of polymerases, ultimately inducing apoptosis in cancer cells.

Proposed_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus DNA_Synthesis DNA Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis RNA Synthesis RNA_Synthesis->Apoptosis Compound 4-Pyridone Nucleoside Analog Phosphorylation Intracellular Phosphorylation Compound->Phosphorylation Triphosphate Active Triphosphate Form Phosphorylation->Triphosphate Triphosphate->DNA_Synthesis Inhibition/ Chain Termination Triphosphate->RNA_Synthesis Inhibition/ Chain Termination

Potential for Cross-Reactivity of 3-Methoxy-2-methyl-1H-pyridin-4-one in Deferiprone Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties Comparison

A side-by-side comparison of the physicochemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one and Deferiprone reveals significant similarities that could contribute to their co-elution or co-detection in certain analytical systems. Both compounds share the same molecular formula and consequently, the same nominal mass, which presents a significant challenge for low-resolution mass spectrometry-based assays.

PropertyThis compoundDeferiproneReference
Molecular Formula C7H9NO2C7H9NO2[1][2]
Molecular Weight 139.15 g/mol 139.15 g/mol [1][2]
Monoisotopic Mass 139.063328530 Da139.063328530 Da[1][2]
Melting Point 156-160 °C272-278 °C[3][4]
LogP 0.69 (Predicted)-0.77[2][5]
pKa Not available3.5[2]
Appearance White to off-white powderWhite to pinkish-white crystalline powder[3][4]

Analysis of Potential Cross-Reactivity in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive, and specific method for quantifying drugs like Deferiprone in biological matrices. However, the structural similarity between this compound and Deferiprone suggests a potential for cross-reactivity.

Structural Similarity:

The core chemical structure of both molecules is a pyridin-4-one ring with a methyl group at position 2. The key difference lies in the substituent at position 3, which is a methoxy group for this compound and a hydroxyl group for Deferiprone. Additionally, Deferiprone has a methyl group at the 1-position of the ring, whereas this compound does not.

G cluster_0 This compound cluster_1 Deferiprone a a b b

Figure 1. Structural comparison of this compound and Deferiprone.

Chromatographic Behavior:

Given their similar core structures and polarity (indicated by their LogP values), it is plausible that these two compounds would exhibit similar retention times on a reverse-phase HPLC column, a standard component of many LC-MS/MS methods. Without sufficient chromatographic separation, the two compounds could co-elute, leading to an overestimation of the Deferiprone concentration if this compound is present in the sample.

Mass Spectrometric Detection:

Since both compounds have the same nominal molecular weight (139 g/mol ), a low-resolution mass spectrometer would not be able to distinguish between them based on the precursor ion. High-resolution mass spectrometry, which can measure mass to several decimal places, would be required to differentiate between the two based on their exact masses.

Furthermore, the fragmentation patterns of the two molecules upon collision-induced dissociation in the mass spectrometer could be similar due to their shared pyridinone core. If they produce common fragment ions, this would further complicate their individual quantification in a mixture.

Experimental Protocols for Deferiprone Quantification

The following is a representative LC-MS/MS protocol for the quantification of Deferiprone in human plasma, which could be adapted to test for the cross-reactivity of this compound.

Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., a stable isotope-labeled Deferiprone).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Deferiprone: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

To assess cross-reactivity, a sample containing a known concentration of this compound would be analyzed using the Deferiprone LC-MS/MS method to see if a signal is detected at the retention time and MRM transition of Deferiprone.

G cluster_0 Phase 1: Method Setup cluster_1 Phase 2: Cross-Reactivity Assessment cluster_2 Phase 3: Data Analysis A Develop and validate LC-MS/MS method for Deferiprone C Analyze this compound using the Deferiprone method A->C B Prepare standard solutions of This compound B->C D Monitor for signal at Deferiprone's retention time and MRM transition C->D E Quantify the degree of interference, if any, and determine the limit of detection for the cross-reactivity D->E

Figure 2. Experimental workflow for assessing the cross-reactivity of this compound in a Deferiprone LC-MS/MS assay.

Conclusion and Recommendations

Given the significant structural and physicochemical similarities between this compound and Deferiprone, there is a high potential for cross-reactivity in analytical assays, particularly in those with limited chromatographic resolution or using low-resolution mass spectrometry.

For researchers, scientists, and drug development professionals, it is crucial to:

  • Assume Potential for Cross-Reactivity: In any study where both compounds could potentially be present, assume that this compound may interfere with Deferiprone assays.

  • Employ High-Resolution Analytical Methods: Utilize high-resolution mass spectrometry to differentiate between the two compounds based on their exact masses.

  • Optimize Chromatographic Separation: Develop and validate chromatographic methods with sufficient resolution to separate the two compounds baseline.

  • Conduct Specific Cross-Reactivity Studies: If the presence of both compounds is anticipated, specific validation experiments, as outlined in the workflow above, must be performed to quantify the extent of any cross-reactivity.

References

Benchmarking 3-Methoxy-2-methyl-1H-pyridin-4-one: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, the rigorous evaluation of novel compounds is paramount. This guide provides a detailed comparative analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one, benchmarking its performance against established inhibitors. This report is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a heterocyclic compound that has been identified as a versatile chemical intermediate. It serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for compounds designed to exhibit iron chelating and monoamine oxidase B (MAO-B) inhibitory activities, as well as for the synthesis of potential antitumor agents. However, literature reviews and database searches indicate a lack of direct quantitative data on the inhibitory activity of this compound itself. Its primary role appears to be that of a scaffold, which, upon modification, gives rise to biologically active compounds.

This guide, therefore, serves to highlight the potential of this compound as a foundational molecule for inhibitor design, while also underscoring the absence of evidence for its intrinsic inhibitory effects.

Comparative Data

Due to the absence of publicly available data on the direct inhibitory activity of this compound against any specific biological target, a direct quantitative comparison with known inhibitors is not feasible at this time. The compound is consistently referenced as a reactant or intermediate in synthetic pathways.

For context, a hypothetical comparison would necessitate identifying a specific biological target for this compound and then measuring its inhibitory concentration (e.g., IC₅₀) against that target. This data could then be tabulated against the IC₅₀ values of known inhibitors for the same target.

Table 1: Illustrative Comparative Data Table (Hypothetical)

CompoundTargetIC₅₀ (nM)Reference
This compoundTarget XData Not Available-
Known Inhibitor ATarget X[Value][Citation]
Known Inhibitor BTarget X[Value][Citation]
Known Inhibitor CTarget X[Value][Citation]

Experimental Protocols

To ascertain the potential inhibitory activity of this compound, a series of standard experimental protocols would need to be employed. The selection of assays would be contingent on the hypothesized biological target.

1. Target Identification and Validation:

  • Initial Screening: The compound would first be screened against a panel of common biological targets (e.g., kinases, proteases, GPCRs) to identify any potential interactions.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to confirm direct binding to a potential target and determine binding affinity (K_D).

2. In Vitro Inhibition Assays:

  • Enzymatic Assays: If the target is an enzyme (e.g., MAO-B), its activity would be measured in the presence of varying concentrations of this compound to determine the IC₅₀ value. This is typically done using spectrophotometric, fluorometric, or luminescent readouts.

  • Cell-Based Assays: To assess the compound's effect in a cellular context, assays measuring downstream signaling events or cellular phenotypes (e.g., proliferation, apoptosis) would be conducted.

Workflow for a Typical MAO-B Inhibition Assay:

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection MAO_B Purified MAO-B Enzyme Incubation Incubate Enzyme with Inhibitor MAO_B->Incubation Substrate MAO-B Substrate (e.g., kynuramine) Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Incubation->Add_Substrate Reaction_Mix Reaction Mixture Add_Substrate->Reaction_Mix Measure_Signal Measure Product Formation (e.g., Fluorescence) Reaction_Mix->Measure_Signal Data_Analysis Data Analysis (IC50 Calculation) Measure_Signal->Data_Analysis

Caption: Workflow for an in vitro MAO-B enzyme inhibition assay.

Signaling Pathway Context

Given its use as a precursor for MAO-B inhibitors, understanding the role of MAO-B in neurological pathways is relevant. MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases dopamine levels, which is a therapeutic strategy for Parkinson's disease.

MAO_B_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Inhibitor MAO-B Inhibitor (Derived from Precursor) Inhibitor->MAO_B Inhibition Therapeutic_Effect Therapeutic Effect (e.g., in Parkinson's Disease) Synaptic_Dopamine->Therapeutic_Effect

Caption: Simplified MAO-B role in dopamine metabolism and inhibitor action.

Conclusion

While this compound is a compound of interest in medicinal chemistry, its role is firmly established as a precursor rather than a direct-acting inhibitor. Future research could focus on synthesizing a library of derivatives from this scaffold and screening them for inhibitory activity against various targets. Such studies would be essential to unlock the full therapeutic potential of this chemical family. For now, any comparative analysis must be directed at the final, biologically active compounds synthesized from this versatile intermediate.

Navigating the Scientific Landscape of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While efficacy data for 3-Methoxy-2-methyl-1H-pyridin-4-one is absent, research into the broader class of pyridinone and methoxypyridine derivatives showcases a range of biological activities. This guide will provide an overview of the known applications of the target compound as a synthetic precursor and delve into the demonstrated efficacy of structurally related compounds, offering context on the potential therapeutic avenues for this chemical scaffold.

This compound: A Synthetic Building Block

Current scientific literature identifies this compound as a reactant for the synthesis of various novel compounds. Its utility has been noted in the creation of:

  • Potential Antitumor Agents: The compound has been used to synthesize 4-pyridone nucleoside derivatives, a class of molecules investigated for their anticancer properties.[1][2]

  • Iron Chelators and MAO-B Inhibitors: It serves as a precursor in the synthesis of compounds designed to possess iron-chelating and monoamine oxidase B (MAO-B) inhibitory activities.[3] Such molecules have potential applications in neurodegenerative diseases where iron dysregulation and MAO-B activity are implicated.

Efficacy of Related Pyridinone and Methoxypyridine Derivatives

Although specific data for this compound is lacking, studies on other pyridinone derivatives highlight the therapeutic potential of this structural class.

Anti-inflammatory and Analgesic Effects

A study on a series of 3,5-disubstituted pyridin-2(1H)-ones investigated their anti-allodynic effects in a rat model of inflammatory pain. Within this series, a 2-methoxypyridine derivative, designated as compound 36, demonstrated a significant and enhanced analgesic effect, exhibiting 85% inhibition of capsaicin-induced mechanical allodynia.[4] This was a notable improvement over the parent compound in the series.[4]

Experimental Protocol: Capsaicin-Induced Mechanical Allodynia in Rats [4]

  • Animal Model: The study utilized a rat model of cutaneous inflammatory mechanical allodynia.

  • Induction of Allodynia: Inflammation and subsequent allodynia (pain from a stimulus that does not normally provoke pain) were induced by capsaicin injection.

  • Drug Administration: The synthesized pyridinone derivatives were administered to the rats.

  • Assessment of Analgesia: The degree of mechanical allodynia was measured to determine the analgesic efficacy of the test compounds. The inhibition of the allodynic response was quantified as a percentage.

The logical workflow for this type of preclinical analgesic screening is illustrated below.

G cluster_preclinical_model Preclinical Model Development cluster_drug_testing Compound Efficacy Testing cluster_data_analysis Data Analysis and Outcome animal_model Selection of Animal Model (e.g., Rats) induction Induction of Pain State (e.g., Capsaicin Injection) animal_model->induction compound_admin Administration of Test Compounds induction->compound_admin behavioral_test Behavioral Assessment (Mechanical Allodynia Measurement) compound_admin->behavioral_test data_quant Quantification of Analgesic Effect (% Inhibition) behavioral_test->data_quant sar Structure-Activity Relationship (SAR) Analysis data_quant->sar

Workflow for In Vivo Analgesic Efficacy Screening.
Anticancer Activity

The pyridinone scaffold is a recurring motif in compounds investigated for anticancer activity. For instance, a series of 3,4,6-triarylpyridones were screened for their efficacy against breast cancer cell lines. One compound in this series, CDRI-12/380, displayed notable activity against MCF-7 (IC50: 35.7 µM) and MDA-MB-231 (IC50: 16.8 µM) cells while being relatively less toxic to non-cancerous HEK-293 cells (IC50: 74.4 µM).[5] The mechanism of action was determined to involve cell cycle arrest at the G1/G0 phase and induction of apoptosis.[5]

Experimental Protocol: In Vitro Anticancer Activity Assessment [5]

  • Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) and a non-cancer human cell line (HEK-293) were used.

  • Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) was determined to assess the potency of the compounds in inhibiting cell growth.

  • Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.

  • Apoptosis Assay: The induction of apoptosis (programmed cell death) was evaluated to understand the mechanism of cell killing.

The general signaling cascade leading to apoptosis, a common mechanism for anticancer agents, is depicted below.

G cluster_signal Apoptotic Signaling drug Anticancer Compound (e.g., Pyridinone Derivative) pro_apoptotic Upregulation of Pro-Apoptotic Genes (e.g., bad, bak, BimL) drug->pro_apoptotic cell_cycle_arrest Cell Cycle Arrest (G1/G0 Phase) drug->cell_cycle_arrest apoptosis Apoptosis pro_apoptotic->apoptosis cell_cycle_arrest->apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridin-4-one derivatives are primarily known for their ability to chelate iron and other metal ions. This characteristic is central to both their therapeutic applications and their toxicological profiles. The most significant toxicities associated with this class of compounds, exemplified by Deferiprone, include hematological effects such as agranulocytosis and neutropenia, as well as potential hepatotoxicity. The underlying mechanism of toxicity is often linked to the disruption of iron homeostasis, which can lead to oxidative stress and the induction of apoptosis.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for selected pyridin-4-one derivatives. It is important to note the scarcity of data for many derivatives, highlighting the need for further research in this area.

Compound NameChemical StructureAssay TypeSpecies/Cell LineEndpointValueReference(s)
Deferiprone 1,2-dimethyl-3-hydroxy-4-pyridoneAcute Oral ToxicityRatLD502000-3000 mg/kg[1]
CytotoxicityHuman cancer cell lines (HSC-2, HSC-3, HL-60)IC509.9 - 13.5 µg/mL[2]
Glycosylated 3-hydroxy-4-pyridinone derivative Not specifiedCytotoxicity (MTT assay)Human breast cancer cell lineIC50570 ± 90 µM[3]

LD50: Lethal Dose, 50%; IC50: Half-maximal Inhibitory Concentration.

Key Toxicological Findings

Deferiprone

Deferiprone is the most extensively studied compound in this class, with a well-documented toxicity profile from both clinical and non-clinical studies.

  • Hematological Toxicity : The most severe adverse effects are agranulocytosis (a severe lack of white blood cells) and neutropenia (a low level of neutrophils).[4][5] Regular monitoring of blood counts is mandatory for patients undergoing Deferiprone therapy.[6]

  • Hepatotoxicity : Elevations in serum aminotransferase levels have been observed in patients, indicating potential liver injury.[7][8] In some cases, this has led to the discontinuation of the drug.[8]

  • Gastrointestinal Effects : Nausea, abdominal pain, and vomiting are common side effects.[9]

  • Musculoskeletal and Joint Pain : A notable percentage of patients experience these side effects.[4]

  • Zinc Deficiency : This has also been reported as a potential adverse effect.[4]

Other Pyridin-4-one Derivatives

Data on other derivatives is more limited. A study on a glycosylated 3-hydroxy-4-pyridinone showed relatively low in vitro cytotoxicity in a human breast cancer cell line, with an IC50 value of 570 ± 90 µM.[3] The toxicity of the broader class of pyridine derivatives can vary significantly based on their substitution patterns. For instance, some functionalized pyridines have been investigated for their insecticidal properties.

Mechanistic Insights into Toxicity

The primary mechanism of action for many pyridin-4-one derivatives is iron chelation. This can lead to cellular toxicity through several pathways:

  • Induction of Apoptosis : By depleting intracellular iron, these compounds can disrupt the function of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. This can lead to cell cycle arrest and apoptosis. Iron chelation has been shown to induce apoptosis in various cancer cell lines.[10][11]

  • Oxidative Stress : While iron chelation can have antioxidant effects by preventing iron-catalyzed free radical formation, it can also disrupt the balance of reactive oxygen species (ROS) within cells, leading to oxidative stress and cellular damage.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of toxicity data. Below are generalized protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to determine the LD50 of a substance and is designed to reduce the number of animals required.

  • Animal Acclimation : Acclimate animals (typically rats or mice) to the laboratory conditions.

  • Dosing : Administer a single oral dose of the test substance to one animal.

  • Observation : Observe the animal for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Sequential Dosing : The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

  • LD50 Calculation : The LD50 is calculated using a statistical method based on the pattern of outcomes.

Visualizations

Signaling Pathway of Iron Chelation-Induced Apoptosis

The following diagram illustrates a simplified signaling pathway by which iron chelation can lead to apoptosis.

IronChelationApoptosis Iron Chelation-Induced Apoptosis Pathway IronChelator Pyridin-4-one (Iron Chelator) IntracellularIron Intracellular Iron Pool IronChelator->IntracellularIron Chelates ROS Reactive Oxygen Species (ROS) IronChelator->ROS Inhibits formation RibonucleotideReductase Ribonucleotide Reductase (Iron-dependent) IntracellularIron->RibonucleotideReductase Required for activity IntracellularIron->ROS Catalyzes formation (Fenton Reaction) DNAsynthesis DNA Synthesis RibonucleotideReductase->DNAsynthesis CellCycleArrest Cell Cycle Arrest DNAsynthesis->CellCycleArrest Inhibition leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage MitochondrialDamage->Apoptosis

Caption: Simplified pathway of iron chelation-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity

The diagram below outlines the general workflow for an in vitro cytotoxicity assay.

CytotoxicityWorkflow In Vitro Cytotoxicity Assay Workflow Start Start CellCulture Cell Culture (e.g., in 96-well plates) Start->CellCulture Treatment Treatment with Pyridin-4-one Derivatives CellCulture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

References

Assessing the Selectivity of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. While its direct biological targets and selectivity profile are not extensively documented in publicly available literature, the pyridinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. Pyridinone derivatives have shown activity as, for example, adenosine A₂A receptor antagonists and kinase inhibitors, highlighting the potential of this chemical class in drug discovery.

This guide provides a framework for assessing the selectivity of this compound and its analogues. It outlines a comprehensive screening strategy, details relevant experimental protocols, and offers a comparative analysis with hypothetical alternative compounds to illustrate the process of selectivity profiling. This document is intended for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of novel pyridinone derivatives.

Comparative Selectivity of Pyridinone Derivatives (Hypothetical Data)

To effectively assess the selectivity of a compound, it is crucial to test it against a panel of relevant biological targets. The following table presents hypothetical data for this compound and two alternative pyridinone compounds, "Alternative A" and "Alternative B," against a panel of kinases and G-protein coupled receptors (GPCRs). This illustrates how quantitative data can be structured for easy comparison.

Target This compound (IC₅₀/Kᵢ in µM)Alternative A (IC₅₀/Kᵢ in µM)Alternative B (IC₅₀/Kᵢ in µM)
Kinases
Kinase 15.20.05> 100
Kinase 215.81.2> 100
Kinase 3> 10025.60.1
Kinase 489.3> 1002.5
GPCRs
Receptor A> 1000.850.3
Receptor B22.115.4> 100
Receptor C> 100> 100> 100

Interpretation of Hypothetical Data:

  • This compound: Shows weak to moderate activity against Kinase 1 and Receptor B, with little to no activity against other tested targets. This suggests a potential starting point for optimization but with a currently poor selectivity profile.

  • Alternative A: Demonstrates high potency for Kinase 1 and moderate activity against Kinase 2 and Receptor A. It is highly selective for Kinase 1 over Kinases 3 and 4. Further investigation into its selectivity against a broader kinase panel would be warranted.

  • Alternative B: Exhibits high potency and selectivity for Kinase 3, with some off-target activity at Kinase 4. It shows minimal activity against the other kinases and the tested GPCRs, suggesting it is a more selective kinase inhibitor than the other two compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate selectivity assessment. Below are generalized methodologies for key assays.

1. In Vitro Kinase Inhibition Assay (Radiometric)

  • Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀).

  • Materials:

    • Recombinant human kinase

    • Substrate peptide or protein

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase and its specific substrate to the wells of a 96-well plate containing the kinase reaction buffer.

    • Add the test compounds to the wells and incubate for a predetermined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

2. GPCR Binding Assay (Radioligand Displacement)

  • Objective: To determine the affinity of the test compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand (Kᵢ).

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand (e.g., [³H]-agonist or antagonist)

    • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Test compounds dissolved in DMSO

    • Non-specific binding control (a high concentration of an unlabeled ligand)

    • 96-well plates

    • Harvester and filter mats

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filter mats with ice-cold binding buffer.

    • Measure the radioactivity retained on the filter mats using a scintillation counter.

    • Calculate the specific binding and the percentage of displacement by the test compound.

    • Determine the IC₅₀ value and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Assessment cluster_3 Cellular & Functional Assays A Primary Assay (e.g., Kinase Panel @ 10 µM) B IC50 Determination for Active Hits A->B Hits C Broader Selectivity Panel (e.g., Off-target kinases, GPCRs) B->C Potent Compounds D Cell-based Assays (Target Engagement & Downstream Effects) C->D Selective Compounds cluster_receptor Cell Membrane Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor 3-Methoxy-2-methyl- 1H-pyridin-4-one (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits

Safety Operating Guide

Proper Disposal of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No. 76015-11-7). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be aware of its potential dangers and take appropriate safety measures.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2][3]
Eye Irritation2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2][4]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1][2]

  • Lab Coat: To protect from skin contact.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[2][5] Never dispose of this compound down the drain or in regular trash.

Experimental Workflow and Waste Generation:

The following diagram illustrates a typical laboratory workflow that would lead to the generation of waste containing this compound.

G cluster_experiment Experimental Protocol cluster_waste Waste Generation weigh Weighing of This compound dissolve Dissolution in Solvent weigh->dissolve reaction Chemical Reaction dissolve->reaction workup Reaction Work-up (e.g., extraction, filtration) reaction->workup solid_waste Solid Waste (Contaminated weigh boats, filter paper, gloves) workup->solid_waste liquid_waste Liquid Waste (Aqueous and organic solutions) workup->liquid_waste

Caption: Experimental workflow leading to the generation of solid and liquid waste containing this compound.

Disposal Procedure:

  • Segregation: At the point of generation, segregate all waste containing this compound from non-hazardous waste. Incompatible chemical wastes should also be kept separate to avoid dangerous reactions.

  • Containerization:

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, and filter paper in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure lid.

    • Liquid Waste: Collect all solutions containing this compound in a designated, shatter-resistant, and leak-proof container. Ensure the container material is compatible with the solvent used. Leave at least 10% headspace to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • An indication of the hazards (e.g., "Irritant").

    • The date when the first waste was added to the container.

    • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • The SAA should be a well-ventilated, cool, and dry area, away from sources of ignition or incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

    • Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.

Disposal Decision-Making Process

The following diagram outlines the logical steps for the proper disposal of waste generated from experiments involving this compound.

G start Waste Generated Containing This compound waste_type Is the waste solid or liquid? start->waste_type solid_container Place in a labeled, sealed 'Solid Hazardous Waste' container. waste_type->solid_container Solid liquid_container Place in a labeled, sealed 'Liquid Hazardous Waste' container. waste_type->liquid_container Liquid storage Store in designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container->storage full_or_time Is the container full or has the accumulation time limit been reached? storage->full_or_time contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_or_time->contact_ehs Yes continue_accumulation Continue to accumulate waste in the SAA. full_or_time->continue_accumulation No

Caption: Decision-making process for the proper disposal of waste containing this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) office for specific disposal requirements.

References

Essential Safety and Operational Guide for 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Methoxy-2-methyl-1H-pyridin-4-one, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 76015-11-7

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

Hazard Summary: This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The signal word for this chemical is "Warning".[1][2][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant glovesImpervious clothing is also recommended.[2]
Lab coat or coverallsTo prevent skin contact.
Respiratory Protection Dust maskType N95 (US) or equivalent.[1] To be used in well-ventilated areas.[2][3][4]

Operational and Handling Protocol

Adherence to the following step-by-step procedure is critical for safe handling.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • Ensure appropriate exhaust ventilation is available at locations where dust may be generated.[2]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Ensure all necessary PPE is readily available and in good condition.

  • Locate the nearest eyewash station and safety shower.

3. Handling the Compound:

  • Avoid generating dust.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][3][4]

  • Wash hands thoroughly after handling.[2][3][4]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[2][3][4]

  • Store locked up.[2][3][4]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][3][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed, and chemically compatible container.

    • Collect liquid waste (solutions) in a designated, leak-proof, and shatter-resistant container.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

    • Do not allow the product to enter drains.[2]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weigh Compound in Hood prep_eng->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon storage_store Store in Cool, Dry, Ventilated Area handle_exp->storage_store cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methyl-1H-pyridin-4-one
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-methyl-1H-pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.